6,6-Dimethyl-1,4-oxazepane hydrochloride
Description
Overview of Seven-Membered Nitrogen-Oxygen Heterocycles in Synthetic Chemistry
Seven-membered heterocycles, cyclic compounds containing atoms of at least two different elements in a seven-membered ring, are a significant class of molecules in synthetic and medicinal chemistry. Those incorporating both nitrogen and oxygen atoms, such as oxazepanes, are of particular interest due to their prevalence in biologically active compounds. These structures are integral to the development of pharmaceuticals, agrochemicals, and materials science.
The unique three-dimensional architecture of seven-membered rings allows them to interact with biological targets in ways that smaller, more common five- and six-membered rings cannot. This structural diversity makes them valuable scaffolds in drug discovery. A wide range of biological activities has been associated with seven-membered N,O-heterocycles, including anticonvulsant, anti-inflammatory, antiviral, and anticancer properties. Their utility as synthetic intermediates further cements their importance in heterocyclic research, driving continuous development of novel synthetic methodologies.
Historical Context of Oxazepane Ring System Synthesis and Derivatization
The exploration of oxazepine derivatives dates back to the mid-20th century, with some being introduced for therapeutic use as early as 1965 for conditions characterized by anxiety and tension. researchgate.net Early synthetic routes to oxazepane rings were often multi-step procedures requiring numerous protection and deprotection steps, making the synthesis of these simple structures challenging.
Over the decades, synthetic chemistry has advanced to provide more efficient methods for constructing the oxazepane core. Key strategies for the synthesis of seven-membered heterocycles include:
Ring Closure Reactions: Formation of the ring from a linear precursor.
Ring Expansion Reactions: Increasing the size of a smaller ring.
Cycloaddition Reactions: Combining two or more molecules to form the ring.
More recently, methodologies such as regio- and stereoselective 7-endo cyclization have been developed, offering expedient and efficient pathways to chiral, polysubstituted oxazepanes. These modern techniques have significantly improved access to diverse oxazepane derivatives for further study and application.
Classification and Nomenclature of Oxazepane Isomers with Emphasis on 1,4-Oxazepane (B1358080)
Oxazepanes are saturated seven-membered rings containing one oxygen atom, one nitrogen atom, and five carbon atoms. The classification of oxazepane isomers is determined by the relative positions of the nitrogen and oxygen heteroatoms within the ring.
According to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, the naming of such heterocycles often employs replacement nomenclature, where an "oxa" prefix denotes the replacement of a carbon atom with an oxygen atom in a parent hydride ring. wikipedia.org The numbering of the ring starts from the oxygen atom (position 1) and proceeds towards the nitrogen atom.
| Isomer Name | Heteroatom Positions |
| 1,2-Oxazepane | Oxygen at 1, Nitrogen at 2 |
| 1,3-Oxazepane | Oxygen at 1, Nitrogen at 3 |
| 1,4-Oxazepane | Oxygen at 1, Nitrogen at 4 |
The focus of this article, 1,4-oxazepane , has the oxygen and nitrogen atoms separated by two carbon atoms on each side of the ring. This specific arrangement is designated in chemical classification systems, such as those used in patents, under codes like C07D267/08, which specifies seven-membered rings with heteroatoms in the 1 and 4 positions.
Academic Research Relevance of Substituted 1,4-Oxazepanes, including Dihydro and Tetrahydro Derivatives
Substituted 1,4-oxazepanes are a focal point of significant academic and industrial research due to their potential as therapeutic agents. The fully saturated (tetrahydro) 1,4-oxazepane scaffold and its partially unsaturated (dihydro) counterparts, such as benzoxazepines, are privileged structures in medicinal chemistry.
Research has demonstrated that derivatives of the 1,4-oxazepane ring system exhibit a broad spectrum of pharmacological activities. For instance, specific substituted 1,4-oxazepanes have been synthesized and investigated as selective ligands for the dopamine (B1211576) D₄ receptor, which is a target for antipsychotic drugs. nih.gov Furthermore, a series of 6-amino-1,4-oxazepane-3,5-dione derivatives were designed as novel broad-spectrum anticonvulsants. nih.gov The synthesis of fused-ring systems, such as benzo-1,4-oxazepines, is also an active area of investigation, with these compounds showing promise as antidepressants and H1 receptor antagonists. mdpi.com
Rationale for Focused Academic Inquiry into 6,6-Dimethyl-1,4-oxazepane (B13288557) Hydrochloride
The Gem-Dimethyl Group: The presence of two methyl groups on the same carbon atom (a gem-dimethyl group) at the 6-position is a well-known motif in medicinal chemistry. researchgate.net This structural element is often introduced to:
Improve Pharmacokinetic Properties: The gem-dimethyl group can act as a metabolic shield, protecting adjacent functional groups from enzymatic degradation and thereby increasing the compound's half-life in the body. scienceopen.com
Enhance Potency and Selectivity: By restricting the conformational flexibility of the seven-membered ring, the gem-dimethyl group can lock the molecule into a "bioactive conformation" that binds more effectively and selectively to its biological target. acs.orgnih.gov This can lead to increased potency.
Increase Lipophilicity: The methyl groups can increase the molecule's lipophilicity, potentially improving its ability to cross cell membranes.
The Hydrochloride Salt: The compound is specified as a hydrochloride salt. In pharmaceutical development, basic compounds containing amine groups are frequently converted into hydrochloride salts. pharmaoffer.com This is done for several critical reasons:
Enhanced Solubility: Hydrochloride salts are typically much more soluble in water than their free-base counterparts. pharmainfonepal.comsilicon.fr This is crucial for ensuring the compound dissolves in gastrointestinal fluids for absorption.
Improved Stability: The salt form, by protonating the amine, makes the compound more stable and less prone to oxidative degradation, leading to a longer shelf-life. pharmainfonepal.commljdental.com
Better Handling Properties: Salts are often crystalline solids, which are easier to purify, handle, and formulate into solid dosage forms like tablets compared to free bases that may be oils or less stable solids. pharmainfonepal.com
Therefore, the focused academic inquiry into 6,6-Dimethyl-1,4-oxazepane hydrochloride is driven by a rational drug design strategy. It combines the biologically relevant 1,4-oxazepane scaffold with a gem-dimethyl group to potentially enhance metabolic stability and potency, and formulates it as a hydrochloride salt to improve its pharmaceutical properties for potential therapeutic application.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
6,6-dimethyl-1,4-oxazepane;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO.ClH/c1-7(2)5-8-3-4-9-6-7;/h8H,3-6H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPMPUJKJWXWRHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNCCOC1)C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for the 1,4 Oxazepane Ring System
Retrosynthetic Analysis Strategies Applicable to 6,6-Dimethyl-1,4-oxazepane (B13288557) Hydrochloride
Retrosynthetic analysis is a technique used to design a synthesis plan by deconstructing the target molecule into simpler, commercially available starting materials. For 6,6-Dimethyl-1,4-oxazepane hydrochloride, several logical disconnections can be proposed based on established synthetic reactions for forming heterocyclic rings.
Key retrosynthetic disconnections for the 1,4-oxazepane (B1358080) ring focus on the formation of either the C-O or C-N bonds.
C-O Bond Disconnection (Intramolecular Etherification): A primary strategy involves disconnecting the C7-O1 bond. This leads to a linear amino alcohol precursor. The forward reaction would be an intramolecular cyclization, such as a Williamson ether synthesis or a hydroalkoxylation reaction. For the target molecule, this precursor would be a substituted amino alcohol where the hydroxyl group is positioned to form the seven-membered ring.
C-N Bond Disconnection (Intramolecular Amination): Alternatively, disconnecting the N4-C5 bond suggests a precursor containing an alcohol and a leaving group, which would undergo intramolecular nucleophilic substitution by the amine. Another possibility is a reductive amination pathway from a suitable amino aldehyde or amino ketone precursor.
Alkynol-Based Disconnection: A more advanced strategy involves disconnecting the ring to reveal an alkynyl aminol precursor. This approach leverages the reactivity of the alkyne functionality for cyclization, as will be discussed in subsequent sections. The gem-dimethyl group would be incorporated into this linear precursor.
These retrosynthetic pathways guide the selection of appropriate starting materials and synthetic methods for the construction of the 6,6-Dimethyl-1,4-oxazepane ring.
Intramolecular Cyclization Approaches
The formation of the 1,4-oxazepane ring is predominantly achieved through intramolecular cyclization, a process where a single molecule containing two reactive functional groups reacts to form a cyclic compound.
The cyclization of alkynols (compounds containing both an alkyne and an alcohol group) has emerged as a powerful method for constructing oxygen-containing heterocycles, including 1,4-oxazepanes. acs.orgnih.gov These reactions often proceed with high stereoselectivity and offer a versatile route to complex cyclic systems.
A notable strategy for synthesizing 1,4-oxazepanes involves a Lewis acid-mediated hydroalkoxylation-reduction cascade of internal alkynols. acs.orgacs.org This method provides an expedient and stereoselective route to the desired heterocyclic ring. nih.gov
The reaction typically proceeds via a 7-endo-dig cyclization, where the hydroxyl group attacks the internal alkyne, activated by a Lewis acid such as trimethylsilyl trifluoromethanesulfonate (TMSOTf). acs.org This initial hydroalkoxylation step forms a cyclic enol ether intermediate. Subsequent reduction of this intermediate, often in the same pot using a reducing agent like triethylsilane (Et3SiH), yields the saturated 1,4-oxazepane ring. acs.orgacs.org The use of a metal-free Lewis acid system is a key advantage of this methodology. acs.org
The scope of this reaction has been demonstrated for the synthesis of various substituted 1,4-oxazepanes. For instance, 2,7-disubstituted and 3,7-disubstituted 1,4-oxazepanes have been successfully synthesized with good yields and, in many cases, excellent diastereoselectivity. acs.org This approach is therefore highly relevant for the synthesis of 6,6-Dimethyl-1,4-oxazepane, where the gem-dimethyl group would be pre-installed on the alkynol precursor.
Table 1: Lewis Acid-Mediated Synthesis of 1,4-Oxazepane Derivatives
| Alkynol Precursor | Product | Yield | Diastereomeric Ratio (dr) | Reference |
|---|---|---|---|---|
| 12a | 13a | 72% | >19:1 | acs.org |
| 12b | 13b | 68% | >19:1 | acs.org |
| 12e | 13e | 70% | 4:1 | acs.org |
| 12f | 13f | 65% | >19:1 | acs.org |
The substitution pattern on the alkynyl aminol precursor plays a crucial role in determining the reaction outcome. Research into the acid-catalyzed reductive etherification of N-propargyl amino alcohols has provided valuable insights into these substitution effects. rsc.orgrsc.org
It has been observed that the position of the alkyne is critical. While terminal alkynols tend to favor the formation of six-membered morpholine rings via a 6-exo-dig hydroalkoxylation, internal alkynols with alkyl substituents are necessary for the formation of the seven-membered 1,4-oxazepane ring. rsc.orgrsc.org In the case of these internal alkynols, the mechanism is believed to involve an alkyne hydration–cyclization–reduction sequence to yield the oxazepane structure. rsc.org
This finding is directly applicable to the synthesis of 6,6-Dimethyl-1,4-oxazepane. The synthetic precursor would need to be an appropriately substituted internal alkynyl aminol to favor the 7-endo-dig cyclization pathway leading to the desired seven-membered ring. The gem-dimethyl group at the C6 position would influence the conformation of the linear precursor, potentially favoring the cyclization to the oxazepane. The stereoselective synthesis of cis-2,6/2,7-disubstituted oxazepanes has been achieved with high diastereoselectivity using this methodology. rsc.org
Table 2: Influence of Alkyne Position on Cyclization Product
| Alkyne Position | Primary Cyclization Mode | Resulting Heterocycle | Reference |
|---|---|---|---|
| Terminal | 6-exo-dig | Morpholine | rsc.orgrsc.org |
| Internal (Alkyl Substituted) | 7-endo-dig (via hydration) | 1,4-Oxazepane | rsc.orgrsc.org |
Ring-closing metathesis (RCM) is a powerful and widely used reaction in organic synthesis for the formation of various unsaturated rings. wikipedia.org This reaction involves the intramolecular metathesis of a diene (a molecule with two double bonds) catalyzed by metal complexes, typically containing ruthenium or molybdenum. wikipedia.org The reaction forms a cycloalkene and a volatile byproduct, usually ethylene, which drives the reaction to completion. wikipedia.org
RCM is particularly useful for synthesizing 5- to 7-membered rings and has been successfully applied to the synthesis of nitrogen and oxygen heterocycles. wikipedia.org To synthesize an unsaturated precursor to 6,6-Dimethyl-1,4-oxazepane, a linear precursor containing two terminal alkene functionalities would be required. One alkene would be attached to the nitrogen atom, and the other would be part of the carbon chain that will form the remainder of the ring, including the C6 position with the gem-dimethyl group.
Upon treatment with a suitable RCM catalyst, such as a Grubbs or Hoveyda-Grubbs catalyst, the diene would undergo intramolecular cyclization to form an unsaturated 1,4-oxazepane. Subsequent reduction of the double bond within the ring would then yield the saturated 6,6-Dimethyl-1,4-oxazepane. The functional group tolerance of modern RCM catalysts makes this a viable strategy for complex molecules. wikipedia.org
A more traditional yet effective method for forming the 1,4-oxazepane ring is through intramolecular nucleophilic substitution. This approach typically involves two main strategies:
O-alkylation: An N-protected amino alcohol can be reacted with a reagent containing a leaving group at the appropriate position. The key cyclization step would be an intramolecular Williamson ether synthesis, where the alkoxide, formed by deprotonating the hydroxyl group, displaces a leaving group (e.g., a halide or a sulfonate ester) on the same molecule to form the C-O bond and close the ring.
N-alkylation: A precursor containing a primary or secondary amine and a leaving group on the carbon chain can undergo intramolecular cyclization. The nitrogen atom acts as the nucleophile, displacing the leaving group to form the C-N bond and the seven-membered ring.
For the synthesis of 6,6-Dimethyl-1,4-oxazepane, a suitable precursor for an O-alkylation strategy would be a compound like N-protected 4-amino-2-methyl-2-(tosyloxymethyl)pentan-1-ol. Alternatively, for an N-alkylation approach, a precursor such as 1-amino-3-(2-bromo-2-methylpropoxy)propane could be envisioned. The success of these reactions can be influenced by factors such as ring strain in the transition state and the conformational preferences of the linear precursor, which are in turn affected by the presence of the gem-dimethyl group.
Brønsted Acid-Catalyzed Intramolecular Etherification Reactions of N-Tethered Bis-alcohols
A significant strategy for the synthesis of 1,4-oxazepanes involves the Brønsted acid-catalyzed intramolecular etherification of N-tethered bis-alcohols. eurekaselect.com This method provides a direct route to diversely substituted 1,4-oxazepanes. The reaction proceeds through the formation of a benzylic carbocation, which is a key intermediate in the cyclization process. eurekaselect.com
Researchers have demonstrated that careful control of reaction temperature is crucial for the selective formation of the desired 1,4-oxazepane ring. For instance, using sulfuric acid as a catalyst in p-dioxane, N-tethered bis-alcohols can be cyclized to yield 4,7-disubstituted 1,4-oxazepanes in moderate to good yields. eurekaselect.com The nature of the substituents on the nitrogen-tethered bis-alcohol also plays a critical role in the efficiency and selectivity of the cyclization. eurekaselect.com
In a related approach, chiral 1,4-benzoxazepines have been synthesized via an enantioselective desymmetrization of 3-substituted oxetanes, catalyzed by a SPINOL-derived chiral phosphoric acid. acs.orgnih.gov This method affords high yields and enantioselectivities, demonstrating the utility of Brønsted acid catalysis in constructing chiral 1,4-oxazepane-containing systems. acs.orgnih.gov
Cycloaddition and Annulation Reactions
[2+5] Cycloaddition Reactions with Schiff Bases and Anhydrides
The [2+5] cycloaddition reaction between Schiff bases (imines) and cyclic anhydrides is a well-established method for the synthesis of 1,3-oxazepine derivatives. researchgate.netorientjchem.orgresearchgate.net This pericyclic reaction provides a straightforward route to seven-membered heterocyclic rings. orientjchem.org Typically, the reaction is carried out by refluxing the imine and anhydride in a suitable solvent, such as dry benzene (B151609) or toluene. orientjchem.orgresearchgate.net
Various anhydrides, including phthalic, maleic, and succinic anhydrides, have been successfully employed in these cycloaddition reactions to generate a diverse range of oxazepine derivatives. researchgate.netorientjchem.org The reaction is believed to proceed through a concerted dipolar cycloaddition mechanism. The nucleophilic imine attacks the electrophilic carbonyl carbon of the anhydride, forming a dipolar intermediate which then collapses to form the seven-membered ring.
| Reactants | Anhydride | Product | Reference |
| Schiff Base (from aniline and benzaldehyde) | Maleic anhydride | 1,3-oxazepine-4,7-dione derivative | orientjchem.org |
| Imines (from 4-methyl aniline and substituted benzaldehydes) | Tetrachlorophthalic, citraconic, and exo-3,6-epoxy-1,2,3,6-tetra-hydrophthallic anhydride | Novel 1,3-oxazepine derivatives | researchgate.net |
| Schiff Bases (from aromatic aldehydes/ketones and primary aromatic amines) | Bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic anhydride | 1,3,4,9a-tetrahydrobenzo[e] eurekaselect.comnih.govoxazepin-5(5aH)-one derivatives |
Cascade-Type Cycloaddition Protocols
Cascade reactions, also known as tandem or domino reactions, offer an efficient approach to the synthesis of complex molecules from simple starting materials in a single operation. A catalyst-free, mild synthesis of benzo researchgate.netnih.govoxazepane derivatives has been reported through a [6+1] cascade cyclization. nih.gov This method utilizes aminomaleimides and N-alkyl amines, where the cleavage of a C(sp3)-N bond in the N-alkyl amine provides a one-carbon synthon for the cyclization. nih.gov This process allows for the construction of the seven-membered N,O-heterocycle at room temperature and demonstrates a broad substrate scope with good tolerance for various functional groups. nih.gov
Another example involves aza-oxyallyl cations, which have been utilized in [3+4] annulations with 1,4-amphoteric reagents to synthesize 1,4-oxazepane-3-ones. thieme-connect.com This method showcases a new mode of reactivity for aza-oxyallyl cations in constructing seven-membered rings. thieme-connect.com
Transition Metal-Catalyzed Methodologies
C–N Coupling and C–H Functionalization Processes
Transition metal-catalyzed reactions have become powerful tools in the synthesis of heterocyclic compounds. Palladium-catalyzed C-N coupling reactions, such as the Buchwald-Hartwig amination, are instrumental in forming the key C-N bond required for the 1,4-oxazepane ring. nih.govresearchgate.net These reactions are often followed by an intramolecular cyclization to complete the heterocyclic ring system.
A tandem transformation involving C-N coupling and C-H carbonylation has been developed for the synthesis of benzo-1,4-oxazepine derivatives. nih.govresearchgate.net This copper-catalyzed process utilizes phenylamines and allyl halides under a carbon dioxide atmosphere. nih.govresearchgate.net The proposed mechanism involves a Cu(I)/Cu(III) catalytic cycle. nih.govresearchgate.net
Furthermore, transition-metal-catalyzed chelation-assisted C-H functionalization has emerged as a strategy for constructing complex molecules. rsc.org This approach, while not directly applied to this compound in the provided context, represents a growing area in synthetic chemistry with potential applications in the synthesis of related heterocyclic systems.
Copper-Mediated Cyclization Reactions
Copper-catalyzed or -promoted cyclization reactions are frequently employed in the synthesis of nitrogen-containing heterocycles. For instance, the synthesis of 1,4-benzodiazepinones has been achieved through a copper-promoted intra/intermolecular alkene diamination. nih.gov While this example leads to a diazepinone, the underlying principle of copper-mediated cyclization is relevant to the synthesis of other seven-membered heterocycles.
In another application, a copper(I)-catalyzed tandem amination/cyclization of fluorinated allenynes with amines provides access to functionalized seven-membered azacycles. mdpi.com This reaction proceeds through an intermolecular addition of the amine to the copper-activated triple bond, followed by an intramolecular cyclization. mdpi.com
The Chan-Lam C-N coupling, a copper-catalyzed reaction of boronic acids with amines or alcohols, also serves as a valuable method for constructing the precursors to dibenzodiazepinones and, by extension, could be adapted for oxazepine synthesis. nih.gov
Other Transition Metal-Promoted Ring Closures
The synthesis of 1,4-oxazepane and its derivatives has been significantly advanced by the use of transition metal catalysis, which facilitates efficient ring-closure reactions. Various metals, including palladium, silver, and gold, have been employed to construct the seven-membered ring system through intramolecular cyclizations. mdpi.com
Palladium-catalyzed reactions are prominent in forming C-C and C-heteroatom bonds to create medium-sized rings. mdpi.com For instance, the synthesis of 1,4-benzoxazepine derivatives can be achieved through the ring-opening of strained aziridine molecules coupled with a palladium-catalyzed intramolecular C-N coupling reaction. mdpi.com One specific method involves the reaction of N-tosyl aziridines with 2-iodophenol, which, in the presence of a Pd(0) catalyst, leads to the formation of the benzoxazepine scaffold. mdpi.com
Silver(I) catalysts have also proven effective in synthesizing N,O-heterocycles, including oxazepines. A cascade reaction catalyzed by [Ag(COD)₂]PF₆ combines ring-opening and ring-closing steps between propargyl alcohols and N-tosylaziridines to yield the desired heterocyclic products. mdpi.com This method benefits from the dual activation of both the propargylic alcohol and the aziridine by the silver(I) catalyst, promoting an endo-selective ring closure. mdpi.com
Furthermore, gold's high alkynophilicity is harnessed in the hydroalkoxylation of alkynes to form O-heterocycles. While often leading to smaller rings, conditions can be optimized for the formation of 8-membered rings, and by extension, this approach is relevant for 7-membered systems like oxazepanes. mdpi.com
These transition metal-catalyzed methods offer powerful and versatile routes to the 1,4-oxazepane core, often proceeding under mild conditions with high efficiency. researchgate.net
Multi-Component Reactions (MCRs) for Oxazepane Scaffolds
Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single operation to form a product that contains portions of all starting materials. beilstein-journals.orgbeilstein-journals.org This approach is particularly valuable for rapidly generating libraries of structurally diverse molecules, such as those containing the 1,4-oxazepane scaffold. beilstein-journals.orgnih.gov
The Ugi four-component reaction (U-4CR) is a cornerstone of MCR chemistry and has been adapted for the synthesis of various heterocyclic systems, including those with an oxazepine framework. beilstein-journals.orgnih.gov The reaction typically involves an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide. nih.gov By using bifunctional starting materials, the initial Ugi adduct can undergo subsequent intramolecular reactions to form cyclic structures. For example, a one-pot, three-component reaction between 2-(2-formylphenoxy) acetic acid, 2-aminobenzamide, and an isocyanide can produce complex oxazepine-quinazolinone bis-heterocyclic scaffolds without the need for a catalyst. nih.gov
Another significant MCR is the Passerini reaction, which can be employed to access oxazepine-related structures. A study focused on developing γ-secretase inhibitors utilized the Passerini reaction of bifunctional salicylaldehydes and isocyanides to synthesize benzodioxepinones, demonstrating the utility of MCRs in modifying existing bioactive scaffolds. beilstein-journals.orgbeilstein-journals.org
The strategic advantage of MCRs lies in their operational simplicity, atom economy, and the ability to construct complex molecules from simple, readily available precursors in a single step. nih.govchemicalpapers.com
Mannich-Type Approaches to 1,4-Oxazepane Derivatives
The Mannich reaction, a classic method for C-C bond formation, involves the aminoalkylation of an acidic proton located on a carbonyl compound with formaldehyde and a primary or secondary amine. This methodology can be extended to intramolecular variants and involve heteroatoms, known as oxa-Mannich reactions, to construct heterocyclic rings. koreascience.kr
While direct Mannich-type syntheses of the 1,4-oxazepane ring are not extensively documented in the provided search results, the principles are applicable. The synthesis of N-Mannich bases from 1,3,4-oxadiazole-2(3H)-thione demonstrates the reaction of a heterocyclic core with formaldehyde and an amine to append an aminomethyl group. nih.gov A similar intramolecular strategy could be envisioned where an amino alcohol is cyclized onto a carbonyl-containing fragment to form the 1,4-oxazepane ring. An intramolecular oxa-Mannich reaction has been used for the efficient synthesis of 1-aminophthalan derivatives, showcasing the potential of this reaction type for forming oxygen and nitrogen-containing rings. koreascience.kr
Stereoselective Synthesis of Chiral 1,4-Oxazepane Derivatives
The development of stereoselective methods for synthesizing chiral 1,4-oxazepanes is of great importance, as the biological activity of such molecules is often dependent on their three-dimensional structure. nih.gov Strategies to control stereochemistry include diastereoselective and enantioselective approaches, as well as the use of precursors from the chiral pool.
Diastereoselective Bromoetherification of Allylic Amines
An efficient method for preparing chiral, polysubstituted 1,4-oxazepanes relies on a regio- and stereoselective 7-endo cyclization via haloetherification. nih.govacs.org This reaction typically involves the treatment of a suitably substituted allylic amine with a bromine source.
| Substrate Type | Reaction | Key Feature | Outcome |
| Allylic Amines | Diastereoselective Bromoetherification | Regio- and stereoselective 7-endo cyclization | Chiral polysubstituted 1,4-oxazepanes nih.govacs.org |
Enantioselective Approaches for Substituted Oxazepanes
True enantioselective syntheses of 1,4-oxazepanes involve the use of chiral catalysts or reagents to create a new stereocenter with a preference for one enantiomer. A notable metal-free approach involves the highly enantioselective desymmetrization of 3-substituted oxetanes catalyzed by a confined chiral phosphoric acid. acs.orgnih.govbohrium.com
In this strategy, an achiral oxetane bearing a tethered amine nucleophile undergoes an intramolecular ring-opening reaction. The chiral Brønsted acid catalyst orchestrates the reaction pathway, resulting in the formation of chiral seven-membered 1,4-benzoxazepines with a high degree of enantiocontrol. acs.orgnih.gov This method is effective for a broad range of substrates and provides the products in good to high yields (up to 98%) and with high enantioselectivity (up to 94% ee). acs.orgnih.gov The construction of the seven-membered ring is challenging due to less favorable kinetics and thermodynamics compared to the formation of smaller rings, making this catalytic enantioselective method particularly significant. nih.gov
| Method | Catalyst/Reagent | Substrate | Product | Enantioselectivity (ee) |
| Enantioselective Desymmetrization | Chiral Phosphoric Acid | 3-Substituted Oxetanes | Chiral 1,4-Benzoxazepines | Up to 94% acs.orgnih.gov |
Synthesis from Chiral Pool Precursors (e.g., Polymer-Supported Homoserine)
The chiral pool provides a valuable source of enantiomerically pure starting materials for complex synthesis. Homoserine, a naturally occurring amino acid, is an excellent precursor for the synthesis of chiral 1,4-oxazepane derivatives. rsc.orgresearchgate.netnih.gov
In a solid-phase synthesis approach, Fmoc-protected homoserine is immobilized on a Wang resin. rsc.orgnih.gov The resin-bound amino acid is then N-alkylated with 2-bromoacetophenones. Cleavage from the polymer support using a cocktail of trifluoroacetic acid (TFA) and triethylsilane (Et₃SiH) results in the concomitant removal of a silyl protecting group from the hydroxyl function, which then undergoes a cyclization to form the 1,4-oxazepane ring. rsc.orgresearchgate.netnih.gov
This method yields 1,4-oxazepane-5-carboxylic acids bearing two stereocenters. researchgate.netnih.gov However, the cleavage and cyclization process often produces a mixture of inseparable diastereomers. The regioselectivity and stereoselectivity of the cyclization are dependent on the substitution pattern of the starting materials. rsc.orgnih.gov Further steps, such as catalytic hydrogenation, can improve the separability of the resulting diastereomeric products. rsc.orgresearchgate.net
| Chiral Precursor | Synthetic Strategy | Key Reaction | Product |
| Polymer-Supported Homoserine | Solid-Phase Synthesis | TFA/Et₃SiH-mediated cleavage and cyclization | Chiral 1,4-oxazepane-5-carboxylic acids (as diastereomeric mixtures) rsc.orgresearchgate.netnih.gov |
Regioselectivity and Stereoselectivity Control in Oxazepane Synthesis
The strategic placement of substituents on the 1,4-oxazepane ring is a critical aspect of its synthesis, demanding robust control over both regioselectivity and stereoselectivity. Achieving this control is often complex due to the inherent flexibility of the seven-membered ring and the potential for multiple reactive sites.
One effective strategy for controlling regioselectivity in the synthesis of polysubstituted 1,4-oxazepanes is the use of haloetherification reactions. This method relies on a regio- and stereoselective 7-endo cyclization. Mechanistic studies, combining computational analysis and experimental work, have confirmed that the asymmetry of a chiral bromonium intermediate plays a crucial role in directing the regioselectivity of the haloetherification process. acs.org
Furthermore, computational models suggest that the formation of the bromonium intermediate can proceed without a transition state. In such cases, the stereoselectivity of the reaction is primarily dictated by the conformation of the substrate molecule. acs.org This insight allows for the rational design of precursors that favor the formation of the desired stereoisomer. By carefully selecting substrates and reaction conditions, it is possible to prepare tetra- and pentasubstituted oxazepanes with good yields and moderate to excellent control over their regio- and stereochemistry. acs.org
Synthesis of this compound via Specific Precursors
The introduction of a gem-dimethyl group at the C6 position of the 1,4-oxazepane ring requires specific synthetic design and careful selection of precursors. While the broader literature on oxazepane synthesis provides a foundation, the specific methodologies for achieving this substitution pattern are less commonly reported.
Examination of Precursors and Reaction Conditions for Dimethyl Substitution
The synthesis of 6,6-dimethyl-1,4-oxazepane would likely involve precursors that already contain the gem-dimethyl moiety or allow for its introduction during the synthetic sequence. A plausible retrosynthetic analysis would disconnect the 1,4-oxazepane ring to reveal key building blocks. One potential approach involves the cyclization of an amino alcohol precursor containing a neopentyl-like fragment.
For instance, a key intermediate could be a substituted N-(2-hydroxyethyl) derivative of 2,2-dimethyl-3-aminopropan-1-ol. The synthesis of such a precursor would involve the protection of the amino group, followed by etherification or alkylation of the hydroxyl group with a suitable two-carbon synthon, and subsequent deprotection and cyclization.
The reaction conditions for the crucial cyclization step would need to be carefully optimized to favor the 7-membered ring formation over potential side reactions, such as intermolecular condensation or the formation of smaller, more stable rings. This typically involves the use of a suitable base to deprotonate the amine and facilitate nucleophilic attack on an electrophilic carbon, or acid catalysis to activate a leaving group.
Optimization of Reaction Yields and Purity for Specific Derivatives
Achieving high yields and purity in the synthesis of this compound is contingent on the optimization of several reaction parameters. The final step, the formation of the hydrochloride salt, is typically straightforward, involving the treatment of the free base with hydrochloric acid in a suitable solvent. However, the optimization of the preceding steps, particularly the ring-closure reaction, is critical.
Key parameters for optimization include:
Solvent: The choice of solvent can significantly impact the reaction rate and selectivity. Solvents that can stabilize the transition state leading to the desired 7-membered ring are preferred.
Temperature: Reaction temperature can influence the kinetics and thermodynamics of the cyclization, affecting both the yield and the formation of byproducts.
Catalyst/Reagent Concentration: The concentration of reagents, including any catalysts or bases, must be carefully controlled to promote the desired intramolecular reaction and minimize intermolecular side reactions.
Purification Methods: Effective purification techniques, such as column chromatography, crystallization, or distillation, are essential to isolate the 6,6-dimethyl-1,4-oxazepane free base in high purity before its conversion to the hydrochloride salt.
Detailed experimental data on the optimization of these parameters for the specific synthesis of this compound is not extensively available in the public domain, highlighting a potential area for further research and development in the field of heterocyclic chemistry.
Advanced Reaction Mechanisms and Stereochemical Control in 1,4 Oxazepane Synthesis
Mechanistic Investigations of Cyclization Pathways
General methodologies for the synthesis of the 1,4-oxazepane (B1358080) core exist, often involving intramolecular cyclization reactions. These reactions can theoretically proceed through various intermediates and transition states. However, specific studies on 6,6-Dimethyl-1,4-oxazepane (B13288557) hydrochloride are absent.
Role of Intermediates (e.g., Carbocations, Dipolar Intermediates, Radical Cations)
The formation of a seven-membered ring, such as in 1,4-oxazepane, can be envisioned to proceed through several mechanistic pathways. In acid-catalyzed cyclizations, the involvement of carbocation intermediates is a plausible hypothesis. Computational studies on other heterocyclic systems have explored the role of such intermediates in determining reaction outcomes. rsc.orgnih.gov For instance, the stability and subsequent rearrangement of carbocations can dictate the final ring structure. Similarly, dipolar intermediates or radical cations could be involved under different reaction conditions. However, no specific experimental or computational studies have been found that investigate the role of these intermediates in the formation of 6,6-Dimethyl-1,4-oxazepane.
Energetic Considerations and Transition State Analysis
A comprehensive understanding of a reaction mechanism involves the study of its potential energy surface, including the energies of reactants, intermediates, transition states, and products. Such analyses, often performed using computational chemistry, provide insights into the feasibility of a proposed pathway and the factors governing reaction rates and selectivity. While computational studies have been applied to understand the cyclization of other complex molecules, researchgate.net no specific transition state analyses or energetic profiles for the synthesis of 6,6-Dimethyl-1,4-oxazepane have been reported.
Baldwin's Rules and Their Applicability to Seven-Membered Ring Formation
Baldwin's rules are a set of guidelines that predict the relative favorability of different types of ring-closing reactions. wikipedia.orgchem-station.com These rules are based on the stereoelectronic requirements for orbital overlap between the reacting centers. For the formation of a seven-membered ring, the rules distinguish between "exo" and "endo" modes of cyclization and the geometry of the atom being attacked ("tet", "trig", or "dig"). libretexts.orgscripps.edu
In the context of synthesizing a 1,4-oxazepane, a 7-exo-tet cyclization (intramolecular nucleophilic attack of an oxygen or nitrogen on a tetrahedral carbon) would be a favored process according to Baldwin's rules. Conversely, a 7-endo-tet cyclization is generally disfavored. While these rules provide a general predictive framework, their specific application and any potential deviations for the synthesis of 6,6-Dimethyl-1,4-oxazepane have not been experimentally or theoretically verified in the available literature. It is also important to note that exceptions to Baldwin's rules exist, particularly in reactions involving cations or larger atoms. wikipedia.orgdntb.gov.ua
Stereochemical Outcomes and Factors Influencing Selectivity
The stereochemistry of the 1,4-oxazepane ring is a critical aspect, particularly for its potential applications. The presence of substituents can lead to the formation of various stereoisomers.
Substrate-Controlled Diastereoselection
In the absence of external chiral sources, the stereochemical outcome of a reaction is often controlled by the existing stereocenters in the starting material. This phenomenon, known as substrate-controlled diastereoselection, is a powerful tool in stereoselective synthesis. For the synthesis of substituted 1,4-oxazepanes, the stereochemistry of the acyclic precursor would be expected to influence the conformation of the transition state during cyclization, thereby favoring the formation of one diastereomer over others. However, no studies specifically detailing the substrate-controlled diastereoselection in the synthesis of 6,6-Dimethyl-1,4-oxazepane were found.
Influence of Substituents on Regio- and Stereoselectivity
Substituents on the acyclic precursor can have a profound impact on both the regioselectivity (where the ring closes) and the stereoselectivity of the cyclization reaction. The gem-dimethyl group at the 6-position of the target compound is of particular interest. Steric hindrance from this group could influence the preferred conformation for cyclization, potentially leading to high stereoselectivity. Furthermore, electronic effects of other substituents on the precursor could direct the cyclization to a specific atom, thus controlling the regioselectivity. While the influence of substituents is a well-established principle in organic synthesis, specific research detailing the effects of the 6,6-dimethyl substitution pattern on the regio- and stereoselective synthesis of the 1,4-oxazepane ring is not available.
Control over Exo vs. Endo Cyclization Pathways
The formation of the seven-membered 1,4-oxazepane ring via intramolecular cyclization requires careful control over the reaction pathway to ensure the desired regioselectivity. The key challenge lies in directing the reaction towards the formation of the seven-membered ring (a 7-endo process) in competition with the potential formation of a six-membered ring (a 6-exo process). The outcome is governed by a combination of factors including the reaction mechanism, substrate geometry, and the specific atoms involved, often generalized by Baldwin's Rules for ring closure.
According to Baldwin's rules, for nucleophilic and radical cyclizations, both 6-exo and 7-endo pathways involving trigonal carbons (trig) are generally considered favorable processes. stackexchange.com This implies that there is no strong intrinsic preference, and the selectivity between the two pathways is often dictated by subtle energetic differences in the transition states. Consequently, the choice of synthetic strategy is critical in guiding the cyclization.
For instance, in the synthesis of polysubstituted chiral 1,4-oxazepanes, a regio- and stereoselective 7-endo cyclization can be achieved through haloetherification. nih.govacs.org This method relies on the formation of a chiral bromonium intermediate, where the stereoselectivity is primarily controlled by the substrate's conformation. nih.gov In other contexts, such as radical cyclizations, the balance is also delicate. While 6-exo cyclizations are often kinetically favored, a 7-endo pathway can be promoted if the resulting radical intermediate is stabilized, for example, by an adjacent heteroatom. stackexchange.com The regiochemical outcome can also be manipulated by substrate design; studies on related systems have shown that the positional change of a carbonyl group within the linear precursor can shift the reaction preference from a 6-exo to a 7-endo cyclization. nih.gov Similarly, the formation of benzo[b] nih.govnih.govoxazepine derivatives via an alkynylketimine intermediate proceeds through a favored 7-endo-dig cyclization. rsc.org
The table below summarizes key factors that influence the regiochemical outcome of cyclization in the synthesis of 1,4-oxazepanes and related heterocycles.
| Influencing Factor | Favored Pathway | Rationale / Example |
| Reaction Mechanism | 7-endo | Haloetherification reactions can be designed to proceed selectively through a 7-endo pathway to yield 1,4-oxazepanes. nih.gov |
| Intermediate Stability | 7-endo | In radical reactions, the formation of a more stable radical intermediate, such as one stabilized by a heteroatom, can favor the 7-endo closure over the 6-exo alternative. stackexchange.com |
| Substrate Structure | 7-endo | Strategic placement of functional groups, like a carbonyl, can alter the transition state energies to favor the 7-endo pathway. nih.gov |
| Hybridization of Electrophile | 7-endo | Cyclization onto a triple bond (sp-hybridized carbon) in an alkynylketimine intermediate readily undergoes a 7-endo-dig closure. rsc.org |
Protonation and Cleavage Mechanisms in Solid-Phase Synthesis
The synthesis of 1,4-oxazepane derivatives on a solid support is a powerful strategy that facilitates purification and handling of intermediates. The final step in such a synthesis is the cleavage of the target molecule from the resin. For 1,4-oxazepanes attached via common acid-labile linkers (e.g., Wang resin), this is typically achieved by acidolysis, most commonly with trifluoroacetic acid (TFA). nih.govrsc.org
The cleavage mechanism begins with the protonation of an oxygen atom in the linker that connects the oxazepane derivative to the solid support. For instance, in a Wang resin, the ether oxygen of the benzyl-type linker is protonated by the strong acid (TFA). This protonation turns the linker into a good leaving group. The C-O bond connecting the molecule to the resin is then cleaved, releasing the desired product into solution. This cleavage can proceed via an SN1-type mechanism, where the departure of the resin forms a resonance-stabilized benzylic carbocation. This reactive carbocation is subsequently quenched by a nucleophile present in the cleavage cocktail.
A critical aspect of solid-phase cleavage is the use of "scavengers" in the cleavage cocktail. acs.org During the synthesis, acid-labile protecting groups (e.g., tert-butyl on an alcohol or Boc on an amine) are often used. Upon treatment with TFA, these groups are also removed, generating highly reactive carbocations (e.g., the tert-butyl cation). These cations can re-attach to nucleophilic sites on the target molecule, leading to undesired side products. Scavengers are nucleophilic reagents added to the cleavage mixture to trap these reactive carbocations before they can cause side reactions. acs.org
In the solid-phase synthesis of chiral 1,4-oxazepane-5-carboxylic acids, a cleavage cocktail of TFA and triethylsilane (Et₃SiH) in dichloromethane (B109758) (CH₂Cl₂) is employed. nih.govrsc.org Here, TFA acts as the cleavage agent, while triethylsilane serves as a scavenger. The triethylsilane effectively reduces the tert-butyl cations to isobutane, preventing unwanted alkylation of the final product.
The table below details the components of a typical cleavage cocktail used in the solid-phase synthesis of 1,4-oxazepanes.
| Reagent | Function | Mechanism of Action |
| Trifluoroacetic Acid (TFA) | Cleavage Agent | Protonates the acid-labile linker, initiating the cleavage of the product from the resin. rsc.orgsigmaaldrich.com |
| Triethylsilane (Et₃SiH) | Scavenger | Acts as a hydride donor to reduce reactive carbocations (e.g., from protecting groups) generated during acidolysis, preventing side reactions. nih.govrsc.org |
| Dichloromethane (CH₂Cl₂) | Solvent | Swells the resin and solubilizes the reagents and the cleaved product. nih.govspringerprofessional.de |
| Water / Thioanisole | Scavengers | Can be added to trap other types of reactive intermediates or to help suppress various side reactions during cleavage. acs.org |
Structural and Conformational Analysis of 1,4 Oxazepane Systems
Conformational Preferences of the Seven-Membered 1,4-Oxazepane (B1358080) Ring
The seven-membered ring of 1,4-oxazepane is not planar and, to minimize torsional and angle strain, exists in several puckered, low-energy conformations. These are primarily variations of chair and boat forms, analogous to the well-studied cyclohexane (B81311) and 1,4-diazepane systems.
Like other seven-membered rings, the 1,4-oxazepane scaffold can theoretically exist in a variety of conformations, with the most stable forms being the chair, boat, and twist-boat. Computational and experimental studies on related heterocyclic systems suggest a complex potential energy surface with multiple local minima.
Chair Conformation: This conformation is often the most energetically favorable for 1,4-oxazepane derivatives. nih.gov It minimizes unfavorable non-bonded interactions, providing a stable arrangement for the ring atoms.
Boat and Twist-Boat Conformations: Boat conformations are generally higher in energy due to steric hindrance, particularly flagpole interactions. However, the ring can twist from a pure boat form to a more stable twist-boat conformation, which alleviates some of this strain. nih.gov Studies on the closely related N,N-disubstituted-1,4-diazepane ring system have shown that it can adopt a twist-boat conformation as its low-energy state. nih.gov The relative stability between the chair and twist-boat forms in 1,4-oxazepanes can be influenced by the nature and position of substituents.
| Conformation | Key Structural Features | Relative Stability |
|---|---|---|
| Chair | Generally the most stable, lowest energy conformation. Minimizes torsional and steric strain. | Most Favorable |
| Twist-Boat | More stable than the pure boat form. Relieves flagpole interactions. | Intermediate |
| Boat | Higher energy due to steric strain from flagpole interactions. | Least Favorable |
The precise three-dimensional structure and preferred conformation of 1,4-oxazepane derivatives in solution are most commonly determined using Nuclear Magnetic Resonance (NMR) spectroscopy. Techniques such as the Nuclear Overhauser Effect (NOE) are particularly powerful for this purpose. An NOE is observed between two protons that are close in space (typically < 5 Å), regardless of whether they are connected through bonds. By identifying which protons show NOE correlations, a map of through-space proximities can be constructed, allowing for the deduction of the molecule's conformation.
In a study on chiral 1,4-oxazepane-5-carboxylic acids, researchers utilized detailed analysis of ¹H–¹H coupling constants and NOE correlations to determine both the conformation and relative configuration of the molecule. nih.gov The analysis of vicinal coupling constants, combined with the observed NOE signals, provided conclusive evidence that the 1,4-oxazepane ring existed predominantly in the most stable chair conformation. nih.gov This experimental approach is critical for validating the conformations predicted by computational models.
Influence of Dimethyl Substitution at C6 on Ring Conformation and Flexibility
The presence of a gem-dimethyl group at the C6 position of the 1,4-oxazepane ring has a profound impact on its conformational preferences and flexibility. This phenomenon is known as the Thorpe-Ingold effect or gem-dimethyl effect . wikipedia.orglucp.net
Analysis of Chirality and Diastereomerism in Oxazepane Derivatives
Chirality is a key consideration in the study of substituted 1,4-oxazepane derivatives. While the parent compound 6,6-Dimethyl-1,4-oxazepane (B13288557) is achiral due to the plane of symmetry passing through the O1, N4, and C6 atoms, the introduction of substituents at other positions on the ring can create one or more stereocenters.
For instance, substitution at C2, C3, C5, or C7 can render the molecule chiral. If a synthesis produces a 1,4-oxazepane derivative with two or more stereocenters, a mixture of diastereomers can be formed. rsc.org For example, the preparation of certain 1,4-oxazepane-5-carboxylic acids bearing stereocenters at both C2 and C5 resulted in the formation of diastereomeric mixtures. nih.govrsc.org The distinct spatial arrangement of substituents in diastereomers gives them different physical and chemical properties.
Since diastereomers have different physical properties, they can be separated using standard laboratory techniques. Common methods for separating diastereomeric mixtures of oxazepane derivatives include:
Chromatography: Techniques such as column chromatography on silica (B1680970) gel or High-Performance Liquid Chromatography (HPLC) are often effective. The different polarities and shapes of the diastereomers cause them to interact differently with the stationary phase, leading to their separation.
Crystallization: Fractional crystallization can be employed if the diastereomers have sufficiently different solubilities in a particular solvent system. One diastereomer may crystallize out of solution, leaving the other in the mother liquor.
The success of these separations can depend on the specific substituents on the oxazepane ring. In some reported syntheses of 1,4-oxazepane derivatives, the initial diastereomeric mixtures proved difficult to separate. rsc.org However, subsequent chemical modification of the molecules, such as the catalytic hydrogenation of a nitro group to an aniline, altered their physical properties and significantly improved the separability of the resulting diastereomers. rsc.org
Hydrogen Bonding Networks within Oxazepane Structures
In the solid state, the crystal structure of 6,6-Dimethyl-1,4-oxazepane hydrochloride is expected to be heavily influenced by hydrogen bonding. As a hydrochloride salt, the secondary amine at the N4 position is protonated, forming a positively charged ammonium (B1175870) group (N4-H₂⁺). This group is a strong hydrogen bond donor.
The primary hydrogen bond acceptor is the chloride anion (Cl⁻). Therefore, the dominant intermolecular interaction in the crystal lattice will be a strong N-H⁺···Cl⁻ hydrogen bond . This interaction organizes the cations and anions into a stable, repeating three-dimensional network.
Weak C-H···O hydrogen bonds, where a C-H bond on one molecule interacts with the ring oxygen atom of a neighboring molecule.
Weak C-H···Cl⁻ interactions, involving hydrogen atoms from the carbon backbone and the chloride anion.
These collective interactions define the crystal packing, influencing properties such as melting point, solubility, and stability.
Advanced Spectroscopic Elucidation of 1,4 Oxazepane Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of molecular structure determination in solution and, increasingly, in the solid state. For 6,6-Dimethyl-1,4-oxazepane (B13288557) hydrochloride, various NMR techniques are employed to map out the complete atomic framework.
¹H NMR and ¹³C NMR Spectral Analysis for Structural Assignment
One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR spectra offer the initial and most direct insight into the chemical environment of each atom in the molecule. The hydrochloride form ensures that the amine is protonated, influencing the chemical shifts of adjacent nuclei.
¹H NMR Spectroscopy: The proton spectrum of 6,6-Dimethyl-1,4-oxazepane hydrochloride is expected to show distinct signals for the methyl groups and the different methylene (B1212753) (CH₂) groups within the seven-membered ring. The gem-dimethyl groups at the C6 position are chemically equivalent and would appear as a sharp singlet. The methylene protons on the heterocyclic ring (C2, C3, C5, and C7) would exhibit more complex splitting patterns (triplets or multiplets) due to coupling with neighboring protons. The protons on carbons adjacent to the positively charged nitrogen (C5 and C7) and the oxygen (C2) will be deshielded and appear at a lower field. The N-H proton would likely appear as a broad singlet, its chemical shift being highly dependent on the solvent and concentration.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides a count of the unique carbon environments. For this symmetric molecule, five distinct signals are anticipated: one for the two equivalent methyl carbons, one for the quaternary carbon (C6), and three for the pairs of methylene carbons (C2/C7 and C3/C5). The carbons bonded to heteroatoms (C2, C7, C3, C5) are expected to resonate at lower fields compared to typical alkanes, with those adjacent to oxygen appearing further downfield than those adjacent to nitrogen.
Predicted NMR Spectral Data for this compound
Two-Dimensional NMR Techniques (COSY, HMQC, HMBC, NOESY) for Connectivity and Stereochemistry
While 1D NMR suggests the types of atoms present, 2D NMR techniques are indispensable for confirming how they are connected.
COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) coupling networks. For 6,6-Dimethyl-1,4-oxazepane, COSY would show correlations between the protons on C2 and C3, and between C5 and the N-H protons, confirming the sequence of these atoms in the ring.
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate protons directly to the carbons they are attached to. researchgate.net This technique would definitively link each proton signal in the ¹H spectrum to its corresponding carbon signal in the ¹³C spectrum, confirming the assignments made in the 1D spectra.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for establishing long-range connectivity, showing correlations between protons and carbons that are two or three bonds apart. researchgate.net For instance, the methyl protons at C6 would show an HMBC correlation to the quaternary C6 and the methylene C5 and C7 carbons. This is vital for piecing together the entire carbon skeleton and confirming the placement of the gem-dimethyl group.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, which is essential for determining the molecule's preferred conformation and stereochemistry. In a flexible seven-membered ring like oxazepane, NOESY can reveal through-space interactions between protons on different parts of the ring, helping to define its chair-like or boat-like conformations.
¹⁵N NMR Analysis for Nitrogen Environments
¹⁵N NMR spectroscopy, although less sensitive than ¹H or ¹³C NMR, provides direct information about the electronic environment of nitrogen atoms. ipb.pt For this compound, the nitrogen is present as a secondary ammonium (B1175870) ion. The ¹⁵N chemical shift would be significantly different from that of a neutral secondary amine, typically shifted downfield due to the deshielding effect of protonation. researchgate.net This measurement can be performed using direct detection or, more commonly, via inverse-detected experiments like HMBC optimized for ¹H-¹⁵N correlations, which offers much higher sensitivity. nih.govresearchgate.net
Solid-State NMR Applications for Oxazepane Conformation in Solid State
Molecules can adopt different conformations in the solid state compared to in solution. Solid-state NMR (ssNMR) is a powerful tool for characterizing the structure of crystalline or amorphous solids. acs.org Techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS) can provide high-resolution ¹³C and ¹⁵N spectra of the solid compound. iastate.edunih.gov By analyzing the chemical shifts and using advanced techniques to measure internuclear distances and torsion angles, ssNMR can determine the precise conformation of the oxazepane ring in its crystalline hydrochloride salt form. This can reveal subtle structural details, such as bond angles and intermolecular interactions within the crystal lattice, that are averaged out in solution. nih.gov
Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations. The IR spectrum of this compound would display several characteristic absorption bands.
The most prominent features would include:
N-H Stretching: A broad and strong absorption band in the region of 2700-3300 cm⁻¹ is characteristic of the N-H⁺ stretching vibration in an ammonium salt.
C-H Stretching: Absorptions between 2850 and 3000 cm⁻¹ arise from the symmetric and asymmetric stretching vibrations of the C-H bonds in the methyl and methylene groups.
C-O Stretching: A strong, sharp band between 1050 and 1150 cm⁻¹ is indicative of the C-O-C ether linkage stretching vibration. uobabylon.edu.iqresearchgate.net
C-N Stretching: The C-N stretching vibration of the aliphatic amine would appear in the 1020-1250 cm⁻¹ region.
N-H Bending: A medium to strong band around 1500-1600 cm⁻¹ would correspond to the N-H bending vibration.
Characteristic IR Absorption Bands for this compound
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis (High-Resolution MS, Tandem MS)
Mass spectrometry is used to determine the molecular weight and elemental formula of a compound and to deduce its structure by analyzing its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS): HRMS can measure the mass-to-charge ratio (m/z) with very high precision, allowing for the determination of the exact elemental formula of the molecular ion. For the free base form (C₇H₁₅NO), the expected exact mass would be precisely measured, distinguishing it from other compounds with the same nominal mass.
Fragmentation Pattern: In electron ionization (EI) MS, the molecular ion of the free base would be observed. The fragmentation of cyclic amines and ethers is well-characterized. miamioh.edu Key fragmentation pathways for 6,6-Dimethyl-1,4-oxazepane would likely involve:
Alpha-Cleavage: The most common fragmentation for amines and ethers is cleavage of the bond adjacent (alpha) to the heteroatom. whitman.edunih.gov This could involve the loss of a methyl radical (•CH₃) from the C6 position to form a stable iminium or oxonium ion.
Ring Cleavage: The seven-membered ring can undergo cleavage, often initiated at the C-C bonds beta to the heteroatoms, leading to the loss of neutral molecules like ethene. whitman.eduresearchgate.net This results in characteristic fragment ions that help to piece together the original ring structure.
Tandem Mass Spectrometry (MS/MS): In techniques like ESI-MS coupled with tandem MS, the protonated molecule [M+H]⁺ is selected and fragmented. This controlled fragmentation allows for a more detailed mapping of the molecule's structure. The resulting product ions would provide clear evidence for the sequence and connectivity of the atoms within the oxazepane ring.
Predicted Mass Spectrometry Fragmentation for 6,6-Dimethyl-1,4-oxazepane (Free Base)
UV-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation
UV-Visible spectroscopy is a technique that measures the absorption of ultraviolet and visible light by a molecule, providing insights into its electronic structure. shu.ac.uk When a molecule absorbs this radiation, electrons are promoted from a lower energy ground state to a higher energy excited state. libretexts.orgrsc.org The specific wavelengths of light absorbed correspond to the energy differences between these electronic energy levels. wikipedia.org
For saturated compounds like this compound, which lack π-bonds, the possible electronic transitions are limited to the excitation of electrons from sigma (σ) bonding orbitals and non-bonding (n) orbitals (lone pairs) into anti-bonding sigma (σ*) orbitals. shu.ac.uk
The primary electronic transitions available to this molecule are:
σ → σ transitions:* These involve exciting an electron from a σ bonding orbital to a σ* anti-bonding orbital. libretexts.org These are high-energy transitions because σ bonds are very stable. Consequently, they absorb light of very short wavelengths, typically in the vacuum ultraviolet region (<200 nm), which is outside the range of standard UV-Vis spectrophotometers. libretexts.orgelte.hu For example, the σ → σ* transition in ethane (B1197151) occurs at 135 nm. wikipedia.org
n → σ transitions:* These transitions promote an electron from a non-bonding orbital (the lone pairs on the oxygen and nitrogen atoms) to a σ* anti-bonding orbital. wikipedia.org These transitions are of lower energy than σ → σ* transitions and typically occur in the 150-250 nm range. shu.ac.uk The presence of heteroatoms with lone pairs in 6,6-Dimethyl-1,4-oxazepane makes this type of transition possible. However, in the hydrochloride salt form, the nitrogen atom's lone pair is protonated, which significantly lowers its energy and makes its participation in an n → σ* transition highly unlikely within the accessible UV range. The lone pairs on the oxygen atom, however, remain available for such a transition.
Conjugation: The term "conjugation" refers to systems of alternating single and multiple bonds. In conjugated molecules, the π-orbitals overlap, creating a delocalized system of electrons. This delocalization lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). libretexts.org As a result, less energy is required for electronic excitation, and the molecule absorbs light at longer wavelengths (a bathochromic shift). libretexts.org
The structure of 6,6-Dimethyl-1,4-oxazepane is fully saturated, meaning it contains only single bonds and lacks any π-electrons. Therefore, there is no electronic conjugation within the molecule. The absence of conjugation means that high-energy σ → σ* and n → σ* transitions are the only ones possible, confirming that the compound will not absorb light in the near-UV or visible spectrum and is therefore colorless. libretexts.org
Table 1: Typical Electronic Transitions in Saturated 1,4-Oxazepane (B1358080) Derivatives
| Transition Type | Orbitals Involved | Typical Wavelength (λmax) | Required Molecular Feature |
| σ → σ | σ (bonding) → σ (anti-bonding) | < 200 nm | Sigma (σ) bonds (e.g., C-C, C-H, C-N, C-O) |
| n → σ | n (non-bonding) → σ (anti-bonding) | 150 - 250 nm | Atoms with lone pairs (e.g., Oxygen, Nitrogen) |
Chiroptical Spectroscopy (ORD, CD) for Chiral Oxazepanes
Chiroptical spectroscopy encompasses techniques that provide information about the three-dimensional structure of chiral molecules. A molecule is chiral if it is non-superimposable on its mirror image. While 6,6-Dimethyl-1,4-oxazepane is an achiral molecule due to its plane of symmetry, derivatives of 1,4-oxazepane can be synthesized as single enantiomers, making them suitable for analysis by these methods. nih.govrsc.org The two primary chiroptical techniques are Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD). egyankosh.ac.in
Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of optical rotation of plane-polarized light as a function of wavelength. springerprofessional.de When plane-polarized light passes through a chiral substance, the plane of polarization is rotated. The magnitude and direction of this rotation are dependent on the wavelength of the light. An ORD spectrum is a plot of this specific rotation versus wavelength. researchgate.net
Circular Dichroism (CD): CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. nih.gov Linearly polarized light can be considered a combination of equal parts left- and right-circularly polarized light. A chiral molecule will absorb one of these circularly polarized components more than the other at certain wavelengths. egyankosh.ac.in A CD spectrum plots this difference in absorption (ΔA = A_left - A_right) against wavelength. A CD signal is only observed at wavelengths where the molecule absorbs light.
The Cotton Effect: The combined phenomenon of anomalous optical rotatory dispersion and circular dichroism in the vicinity of a chromophore's absorption band is known as the Cotton Effect. egyankosh.ac.inspringerprofessional.de For a chiral 1,4-oxazepane derivative, a Cotton effect could theoretically be observed corresponding to the n → σ* electronic transition of the oxygen atom's lone pair. The sign of the Cotton effect (positive or negative) is directly related to the stereochemistry of the molecule near the chromophore. This relationship allows for the determination of the absolute configuration of chiral molecules by applying empirical rules, such as the octant rule for ketones, which correlates the spatial arrangement of substituents to the sign of the observed Cotton effect. springerprofessional.deresearchgate.net
The application of ORD and CD to chiral oxazepanes can provide invaluable information regarding their absolute configuration and conformational preferences in solution, details that are not accessible through other common spectroscopic techniques like NMR or mass spectrometry.
Table 2: Comparison of ORD and CD Spectroscopy
| Feature | Optical Rotatory Dispersion (ORD) | Circular Dichroism (CD) |
| Phenomenon Measured | Variation of optical rotation with wavelength. | Differential absorption of left- and right-circularly polarized light. egyankosh.ac.in |
| Spectral Appearance | A curve that can be positive or negative, showing peaks and troughs (anomalous dispersion) near an absorption band. | A positive or negative peak centered at the wavelength of maximum absorption (λmax). |
| Information Provided | Stereochemical analysis, determination of absolute configuration, conformational analysis. springerprofessional.de | Determination of absolute configuration, studies of molecular conformation, analysis of secondary structure in biomolecules. nih.gov |
| Requirement | Chiral molecule. | Chiral molecule with a chromophore that absorbs light. egyankosh.ac.in |
Computational Chemistry and Theoretical Studies on 1,4 Oxazepanes
Quantum Chemical Calculations (Density Functional Theory - DFT)
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is extensively used to investigate the electronic properties of molecules. For 6,6-dimethyl-1,4-oxazepane (B13288557) hydrochloride, DFT calculations would provide a fundamental understanding of its molecular and electronic characteristics.
The first step in a computational study is typically geometry optimization, where the molecule's lowest energy structure is determined. For 6,6-dimethyl-1,4-oxazepane hydrochloride, this would involve calculating the bond lengths, bond angles, and dihedral angles that result in the most stable three-dimensional arrangement. DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are commonly employed for this purpose. researchgate.net
The presence of the gem-dimethyl group at the C6 position would significantly influence the puckering of the seven-membered oxazepane ring. The hydrochloride form implies that the nitrogen atom at the 4-position is protonated, which would further affect the geometry and electronic distribution within the molecule.
Table 1: Hypothetical Optimized Geometric Parameters for this compound (DFT/B3LYP/6-311++G(d,p)) (Note: This table is illustrative and not based on actual published data for this specific compound.)
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | C2-N1 | ~1.46 Å |
| N1-C7 | ~1.48 Å | |
| C6-C7 | ~1.54 Å | |
| C5-C6 | ~1.54 Å | |
| O4-C5 | ~1.44 Å | |
| C3-O4 | ~1.44 Å | |
| N1-H (protonated) | ~1.02 Å | |
| Bond Angle | C7-N1-C2 | ~115° |
| C5-C6-C7 | ~112° | |
| C3-O4-C5 | ~114° |
Electronic structure analysis would reveal the distribution of electrons within the molecule, highlighting the effects of the electronegative oxygen and protonated nitrogen atoms.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in a molecule's chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability; a larger gap suggests higher stability and lower reactivity. researchgate.netirjweb.com
For this compound, the HOMO would likely be localized around the oxygen atom and adjacent carbons, while the LUMO would be centered on the protonated nitrogen and its neighboring atoms, indicating these as potential sites for nucleophilic and electrophilic attack, respectively.
Table 2: Hypothetical Frontier Orbital Energies for this compound (Note: This table is illustrative and not based on actual published data for this specific compound.)
| Parameter | Energy (eV) |
| HOMO Energy | -7.5 |
| LUMO Energy | -0.5 |
| HOMO-LUMO Gap | 7.0 |
A significant HOMO-LUMO gap would suggest that this compound is a relatively stable compound.
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. researchgate.netresearchgate.net The MEP surface is colored to represent different potential values, with red indicating regions of high electron density (negative potential) and blue indicating regions of low electron density (positive potential). For the protonated 6,6-dimethyl-1,4-oxazepane, the region around the N-H group would be strongly positive (blue), making it a likely site for interaction with nucleophiles. The area around the oxygen atom would exhibit a negative potential (red).
Reduced Density Gradient (RDG) analysis is used to identify and visualize non-covalent interactions within a molecule, such as van der Waals forces, hydrogen bonds, and steric clashes. This would be particularly useful in analyzing any intramolecular interactions that stabilize the conformation of the oxazepane ring.
The Electron Localization Function (ELF) provides a measure of the likelihood of finding an electron in a given region of space. It is used to visualize the location of chemical bonds and lone pairs of electrons. An ELF analysis of this compound would clearly show the covalent bonds forming the ring structure, the C-H and C-C bonds of the methyl groups, and the lone pairs on the oxygen atom.
Molecular Modeling and Dynamics Simulations
While quantum chemical calculations provide a static picture of a molecule, molecular modeling and dynamics simulations offer insights into its dynamic behavior.
The seven-membered 1,4-oxazepane (B1358080) ring is inherently flexible and can adopt multiple conformations, such as chair, boat, and twist-boat forms. lookchem.comnih.govresearchgate.net Conformational analysis aims to identify the most stable conformers and the energy barriers between them. For 6,6-dimethyl-1,4-oxazepane, the bulky gem-dimethyl group would impose significant steric constraints, likely favoring certain conformations over others.
Molecular dynamics (MD) simulations could be used to explore the conformational landscape of the oxazepane ring over time. mdpi.com By simulating the motion of the atoms at a given temperature, MD can reveal the preferred conformations and the transitions between them, providing a detailed picture of the ring's flexibility. It is plausible that the 6,6-dimethyl substitution would lead to a more rigid ring structure compared to the unsubstituted 1,4-oxazepane.
Prediction of Spectroscopic Parameters
Computational chemistry provides robust methods for predicting spectroscopic parameters, which are crucial for structural elucidation. Density Functional Theory (DFT) is a common approach for calculating properties that correlate with experimental spectra.
For instance, in studies of complex benzimidazole-fused 1,4-oxazepines, molecular structures calculated using the B3LYP/6–31 G(d, p) method have shown excellent agreement with data from X-ray crystallography. mdpi.comresearchgate.net This level of theoretical accuracy supports the interpretation of complex NMR and other spectroscopic data. Furthermore, these calculations can determine charge distributions via the natural bond orbital (NBO) method and map regions of electrophilic and nucleophilic reactivity using a molecular electrostatic potential (MEP) map. mdpi.comresearchgate.net
For the specific compound 6,6-Dimethyl-1,4-oxazepane, in silico tools can predict parameters related to its behavior in ion mobility-mass spectrometry. The predicted Collision Cross Section (CCS) is one such parameter, which provides information about the molecule's size, shape, and charge in the gas phase. uni.lumdpi.com Machine learning algorithms trained on extensive experimental data are increasingly used to generate these predictions with high accuracy. nih.gov
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 130.12265 | 122.7 |
| [M+Na]+ | 152.10459 | 126.3 |
| [M-H]- | 128.10809 | 124.6 |
| [M+NH4]+ | 147.14919 | 141.6 |
| [M+K]+ | 168.07853 | 130.0 |
| [M+H-H2O]+ | 112.11263 | 117.1 |
| [M+HCOO]- | 174.11357 | 139.3 |
Reaction Pathway Simulations and Transition State Identification
Understanding the mechanisms of chemical reactions is fundamental to synthetic chemistry. Computational simulations allow for the exploration of reaction pathways and the identification of high-energy transition states.
Studies on the formation of the 1,4-oxazepine (B8637140) ring have utilized both semi-empirical (AM1) and ab initio (Gaussian 94) molecular orbital methods. nih.gov By calculating the energies of molecules along proposed reaction paths, researchers can identify the transition states associated with the formation of experimental products. nih.gov These calculations have successfully predicted the outcomes of reactions, and in some cases, have suggested the formation of unexpected products that were later verified experimentally. nih.gov
In the synthesis of polysubstituted chiral 1,4-oxazepanes via haloetherification, computational studies have been crucial in confirming the role of the chiral bromonium intermediate in determining regioselectivity. nih.gov These computations also revealed that the bromonium intermediate is formed without a transition state, indicating that the stereoselectivity of the reaction is primarily governed by the substrate's conformation. nih.gov While not directly involving 1,4-oxazepanes, methodologies used for analogous seven-membered heterocyclic systems, such as 1,4-benzodiazepines, are also relevant. For these systems, the ab initio "replica path method" with DFT has been used to construct reaction paths and locate transition state geometries for ring inversion processes.
Docking Studies and Molecular Interactions (excluding specific drug-target binding affinities related to clinical outcomes)
Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second, typically a larger macromolecule, to form a stable complex. researchgate.net This method is widely used to understand potential intermolecular interactions at a molecular level.
Docking studies have been performed on various 1,4-oxazepane derivatives to evaluate their binding modes and potential interactions within protein binding sites. researchgate.netacs.org For example, derivatives of 2,3,4,5-tetrahydrobenzo[f] nih.govrsc.orgoxazepine were docked into a protein structure to assess their fit and potential for interaction. acs.org The strength of the association, or binding affinity, can be estimated, providing a measure of the stability of the complex. researchgate.net
In Silico Exploration of Structure-Reactivity Relationships (excluding clinical relevance)
In silico methods are invaluable for exploring the relationship between a molecule's structure and its chemical reactivity or activity. Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate variations in the chemical structure of a set of compounds with a measured activity.
A 3D-QSAR analysis using the GRID/GOLPE methodology was performed on a series of 2,4-disubstituted 1,4-oxazepanes to better understand the relationship between their chemical structures and biological activity. nih.gov By inspecting the coefficient plots from this analysis, researchers identified specific structural features that are important for affinity. nih.gov These included regions around two benzene (B151609) ring systems, a p-chlorobenzyl group, and the aliphatic amine of the 1,4-oxazepane system. nih.gov The study also suggested that the size of the 1,4-oxazepane ring itself appears to be an important factor for affinity. nih.gov Similarly, 2D-QSAR studies on related benzopyrano[3,4b] nih.govrsc.org-oxazines showed a linear correlation between the van der Waals surface area of hydrophobic atoms and pharmacological activity, highlighting the importance of hydrophobicity. nih.gov These models provide a quantitative framework for understanding how structural modifications can influence the properties of the 1,4-oxazepane scaffold.
Chemical Reactivity and Functionalization of 1,4 Oxazepane Scaffolds
Transformations of the Oxazepane Ring System
The seven-membered 1,4-oxazepane (B1358080) ring can undergo significant structural modifications, including alterations in ring size and redox state.
Ring Expansion and Contraction Reactions
Ring expansion and contraction reactions are fundamental transformations in heterocyclic chemistry, allowing for the synthesis of novel scaffolds that may be otherwise difficult to access. etsu.edu
Ring Expansion: Strategies for ring expansion often involve the intramolecular rearrangement of a pre-existing, functionalized smaller ring. For instance, seven-membered lactams have been shown to undergo ring expansion through a formal insertion of a side chain into the amide bond, a process driven by intramolecular acyl migration. researchgate.net Similarly, photochemical dearomative ring expansion of nitroarenes can transform a six-membered ring into a seven-membered azepane system, a strategy that could be adapted for oxazepane synthesis. nih.gov While less common, expansion from the 1,4-oxazepane ring to larger eight-membered systems could be envisioned through complex multi-step sequences, such as those involving Cope rearrangements. etsu.edu
Ring Contraction: Ring contraction reactions of seven-membered rings are also known, often proceeding through rearrangements that relieve ring strain or lead to a more stable carbocation intermediate. etsu.edu For example, acid-induced Wagner-Meerwein rearrangements can facilitate the contraction of a cyclic system. etsu.edu Another potential pathway could involve a Wolff rearrangement of a diazoketone derivative of the oxazepane ring, which typically results in the loss of nitrogen gas and the formation of a ketene (B1206846) that can cyclize to a smaller ring.
Oxidation Reactions and Formation of Oxazepane Derivatives
Oxidation of the 1,4-oxazepane scaffold can occur at several positions, depending on the reagents and the substitution pattern of the ring.
The secondary amine nitrogen is susceptible to oxidation. Treatment with peroxy acids can lead to the formation of N-oxides, which are useful intermediates for further functionalization. Studies on related heterocyclic systems, such as 1,8-naphthyridine (B1210474) derivatives, have shown that oxidation with peroxy acids can lead to the formation of the seven-membered oxazepine ring itself. nih.govresearchgate.net Furthermore, the electrochemical oxidation of related benzodiazepine (B76468) structures has been studied, indicating that the nitrogen atoms are key sites of redox activity. rsc.org
Oxidation can also occur at carbon atoms within the ring, particularly if they are activated. For example, a methylene (B1212753) group adjacent to the nitrogen or oxygen could potentially be oxidized to a carbonyl group, forming an oxazepanone derivative. researchgate.netnih.gov
Electrophilic and Nucleophilic Reactions on the Oxazepane Ring
The electronic nature of the 1,4-oxazepane ring allows for reactions with both electrophiles and nucleophiles, leading to a wide array of functionalized products.
Electrophilic Reactions: The nitrogen atom of the 1,4-oxazepane ring is nucleophilic and readily reacts with electrophiles. This is the basis for most functionalization strategies (see section 7.3). The ring's carbon atoms are generally not susceptible to classical electrophilic aromatic substitution, as the ring is saturated and non-aromatic. However, intramolecular electrophilic cyclization is a powerful method for constructing fused oxazepine systems, where an electrophile (like iodine) triggers the ring-closing of a suitably positioned alkyne. cyberleninka.ru
Nucleophilic Reactions: The saturated 1,4-oxazepane ring is generally resistant to direct nucleophilic attack unless activated. Activation can be achieved by converting the ring into a more electrophilic species. For example, quaternization of the nitrogen atom with an alkylating agent would create an azepanium salt, making the carbons adjacent to the positive nitrogen susceptible to ring-opening by a nucleophile. nih.gov This strategy has been used effectively in related azetidine-fused benzodiazepine systems, where nucleophiles like sodium azide, potassium cyanide, and sodium thiophenolate successfully open the four-membered ring. nih.gov Similarly, the presence of a carbonyl group, as in 1,4-oxazepan-5-ones, provides an electrophilic site for nucleophilic addition.
Selective Functionalization at Nitrogen and Oxygen Atoms
The nitrogen atom is the primary site for selective functionalization on the 1,4-oxazepane scaffold due to its nucleophilicity. The ether oxygen, in contrast, is generally unreactive.
Functionalization at Nitrogen: The secondary amine in the 1,4-oxazepane ring can be readily modified through several common reactions:
N-Alkylation: Reaction with alkyl halides or reductive amination with aldehydes or ketones introduces alkyl groups onto the nitrogen. nih.govnih.gov The choice of the N-substituent can be critical, as demonstrated in the synthesis of benz researchgate.netoxazepanes where N-benzyl and N-allyl groups were well-tolerated, but an N-Boc group prevented product formation due to reduced nucleophilicity. nih.govacs.org
N-Acylation: Treatment with acid chlorides, anhydrides, or activated esters forms amides, introducing a wide range of functional groups. google.com This is a cornerstone of combinatorial chemistry. researchgate.net
N-Sulfonylation: Reaction with sulfonyl chlorides yields sulfonamides, which can alter the biological properties of the molecule and serve as protecting groups. rsc.orgrsc.org
The table below summarizes common N-functionalization reactions applicable to the 1,4-oxazepane scaffold.
| Reaction Type | Reagent Class | Product |
| N-Alkylation | Alkyl Halide (R-X) | N-Alkyl-1,4-oxazepane |
| Reductive Amination | Aldehyde/Ketone, Reducing Agent | N-Alkyl-1,4-oxazepane |
| N-Acylation | Acid Chloride (RCOCl) | N-Acyl-1,4-oxazepane |
| N-Sulfonylation | Sulfonyl Chloride (RSO₂Cl) | N-Sulfonyl-1,4-oxazepane |
Functionalization at Oxygen: The ether oxygen is chemically inert under most conditions. Cleavage of the C-O bond would require harsh conditions, such as strong protic or Lewis acids, and would likely lead to ring-opening rather than selective functionalization.
Reactions of Side Chains and Exocyclic Substituents on the Oxazepane Framework
The chemical reactivity of a substituted 1,4-oxazepane is also defined by the functional groups attached to the ring. These substituents typically undergo their characteristic chemical transformations independently of the core ring system. openstax.org
For the specific case of 6,6-Dimethyl-1,4-oxazepane (B13288557), the two methyl groups on the carbon adjacent to the oxygen are generally unreactive. However, in other substituted oxazepanes, a variety of transformations are possible. For example, a nitro group on a phenyl substituent can be reduced to an amine via catalytic hydrogenation, a reaction that has been used to improve the separability of diastereomers. rsc.orgrsc.orgrsc.org A carboxylic acid group can be converted into esters or amides, and a hydroxyl group can be tosylated or converted to other functionalities. nih.gov These transformations are crucial for late-stage functionalization in drug discovery programs, allowing for the fine-tuning of a molecule's properties. nih.gov
Derivatization Strategies for Creating Chemical Libraries
The 1,4-oxazepane scaffold is an attractive starting point for the creation of chemical libraries for high-throughput screening in drug discovery. nih.govrsc.org The goal is to generate a large number of structurally diverse analogues from a common core.
Solid-Phase Synthesis: A powerful strategy for library generation is solid-phase synthesis. researchgate.net In this approach, the oxazepane scaffold or a precursor is attached to a polymer resin. nih.govrsc.org For example, polymer-supported homoserine has been used as a starting material to construct chiral 1,4-oxazepane-5-carboxylic acids. nih.govrsc.orgresearchgate.net The solid support simplifies purification, as excess reagents and byproducts can be washed away after each reaction step. thieme-connect.de A diverse library can then be created by treating portions of the resin with different reagents, particularly those that react with the nitrogen atom, before cleaving the final products from the support. nih.govrsc.org
Multicomponent Reactions (MCRs): MCRs, such as the Ugi reaction, are highly efficient for creating molecular diversity. nih.govnih.gov The Ugi five-center-four-component reaction (U-5C-4CR), for instance, can employ amino acids as one component to rapidly assemble complex, C(sp³)-rich peptidomimetics. nih.gov By incorporating a building block that contains or can form the 1,4-oxazepane ring, this strategy could be used to generate a library of highly decorated oxazepane derivatives in a single, one-pot operation. mdpi.com These methods are prized for their high atom economy and operational simplicity, making them ideal for library synthesis. nih.govacs.org
Exploration of 1,4 Oxazepane Derivatives As Research Scaffolds
Role of Oxazepane Rings in the Design of Novel Chemical Entities
The 1,4-oxazepane (B1358080) scaffold is a prominent feature in a variety of synthetic compounds and natural products with interesting physicochemical and biological properties. rsc.org Its utility in medicinal chemistry stems from its ability to serve as a core structure for molecules targeting a range of biological pathways. The incorporation of this seven-membered ring can influence a molecule's solubility, metabolic stability, and binding affinity to protein targets.
Research has identified 1,4-oxazepane derivatives as having potential therapeutic applications across several disease areas. rsc.org For instance, compounds incorporating this scaffold have been reported as potent anticonvulsants and antifungal agents. rsc.org Furthermore, their investigation has extended to treatments for inflammatory conditions such as inflammatory bowel disease and lupus nephritis, as well as respiratory diseases like asthma. rsc.org A notable area of research involves the synthesis of 1,4-oxazepane derivatives as selective ligands for the dopamine (B1211576) D4 receptor, which is a target for the development of novel antipsychotic drugs that may lack the extrapyramidal side effects of existing treatments. acs.orgnih.gov In these studies, the size and conformation of the oxazepane ring were found to be important for receptor affinity. acs.orgnih.gov The versatility of this scaffold makes it a valuable starting point for the development of new chemical entities with diverse pharmacological profiles.
| Derivative Class | Investigated Therapeutic Area | Key Findings |
| General 1,4-Oxazepanes | Anticonvulsant, Antifungal | Scaffold associated with potent activity. rsc.org |
| Substituted 1,4-Oxazepanes | Inflammatory & Respiratory Diseases | Investigated for treating lupus nephritis, asthma, etc. rsc.org |
| 2,4-Disubstituted 1,4-Oxazepanes | Schizophrenia (Antipsychotics) | Act as selective dopamine D4 receptor ligands. acs.orgnih.gov |
| Benzo[e] rsc.orgnih.govoxazepin-5-ones | General Synthetic Building Blocks | Facile synthesis developed for creating diverse derivatives. mdpi.com |
Use as Chiral Scaffolds for Asymmetric Synthesis
The non-planar, flexible nature of the 1,4-oxazepane ring makes it an excellent candidate for use in asymmetric synthesis. The development of methods to produce enantioenriched oxazepanes is crucial, as the stereochemistry of a molecule often dictates its biological activity. The enantioselective construction of seven-membered heterocycles like oxazepane is challenging due to less favorable kinetics and thermodynamics compared to five- or six-membered rings. nih.govacs.org
Despite these challenges, several effective strategies have been developed. Researchers have reported an expedient and efficient synthesis of polysubstituted chiral 1,4-oxazepanes through a regio- and stereoselective 7-endo haloetherification cyclization. nih.gov This method allows for the creation of complex tetra- and pentasubstituted oxazepanes with good to excellent control over the stereochemical outcome. nih.gov Another approach involves the synthesis of novel 1,4-oxazepane-5-carboxylic acids bearing two stereocenters from polymer-supported homoserine. rsc.orgrsc.orgresearchgate.net This solid-phase synthesis strategy facilitates the creation of a library of chiral building blocks suitable for further modification. rsc.org
Furthermore, chiral Brønsted acids, such as those derived from SPINOL, have been successfully employed as catalysts for the enantioselective desymmetrization of certain oxetanes to afford chiral benz rsc.orgnih.govoxazepines in high yields and with high enantioselectivity. nih.govacs.org These methods demonstrate the utility of the oxazepane framework as a foundational element for introducing chirality and building complex, stereochemically defined molecules.
| Synthesis Method | Target Molecule Type | Key Features |
| 7-endo Haloetherification | Polysubstituted Chiral 1,4-Oxazepanes | Regio- and stereoselective cyclization. nih.gov |
| Polymer-Supported Synthesis | Chiral 1,4-Oxazepane-5-Carboxylic Acids | Utilizes homoserine on a solid support. rsc.orgresearchgate.net |
| Chiral Phosphoric Acid Catalysis | Enantioenriched 1,4-Benzoxazepines | Enantioselective desymmetrization of 3-substituted oxetanes. nih.govacs.org |
Integration into Macrocyclic and Polycyclic Architectures
The structural features of the 1,4-oxazepane ring allow for its incorporation into larger and more complex molecular frameworks, such as macrocycles and polycyclic systems. These advanced architectures are of great interest in drug discovery as they can offer enhanced binding affinity and selectivity for biological targets by conforming to complex protein surfaces.
One successful example is the synthesis of a conformationally well-defined, sp3-rich scaffold that incorporates a 1,4-oxazepane ring within a spiroacetal framework. chemrxiv.org This work demonstrates that spiroacetal scaffolds containing 1,4-oxazepanes are viable starting materials for the assembly of compound libraries. chemrxiv.org The synthesis of fused systems, such as fused [6+7] morpholine-oxazepane structures, has also been explored, further expanding the structural diversity achievable from this core. rsc.org Additionally, facile methodologies for the regioselective synthesis of fused oxazepinone scaffolds have been developed using one-pot tandem reactions, highlighting the potential for this framework in combinatorial chemistry and the creation of medicinally relevant compounds. nih.gov The ability to integrate the oxazepane unit into these larger, more rigid systems opens up new avenues for designing molecules with unique three-dimensional shapes and tailored biological functions.
Development of Novel Linkers and Bridging Units based on Oxazepane Framework
In modern drug design, linkers are critical components that connect two or more molecular entities, such as in antibody-drug conjugates (ADCs) or proteolysis-targeting chimeras (PROTACs). The linker's structure influences stability, solubility, and the spatial orientation of the connected fragments. nih.gov While direct examples of the 1,4-oxazepane framework being used as a linker are not extensively documented, its inherent properties make it a highly attractive candidate for such applications.
The 1,4-oxazepane scaffold offers several advantageous features for a linker unit. It is a non-planar, flexible, sp3-rich structure, which can help to improve the solubility and pharmacokinetic properties of a conjugate compared to more rigid, aromatic linkers. The presence of both a nitrogen and an oxygen atom provides multiple points for synthetic modification and attachment to other molecular components. The nitrogen atom, in particular, can be readily functionalized. The seven-membered ring can adopt various low-energy conformations, allowing it to act as a versatile and tunable spacer to achieve the optimal distance and orientation between two active domains of a larger molecule. This conformational flexibility could be crucial for enabling effective interactions in complex biological systems.
Computational Validation of Scaffold Utility in Chemical Space Exploration
Computational chemistry provides powerful tools to validate the utility of molecular scaffolds and to navigate the vastness of chemical space. nih.govunivie.ac.at For the 1,4-oxazepane framework, computational methods have been instrumental in understanding its structural properties and predicting its potential for biological activity.
Techniques such as 3D Quantitative Structure-Activity Relationship (3D-QSAR) analysis have been applied to series of 1,4-oxazepane derivatives to elucidate the relationship between their chemical structure and biological activity. acs.orgnih.gov These models help identify which structural features and spatial regions around the scaffold are important for affinity to a specific target, such as the dopamine D4 receptor. acs.orgnih.gov Molecular orbital methods have also been used to study the energetics and transition states of reactions that form the 1,4-oxazepine (B8637140) ring, providing insights that can guide experimental synthesis. nih.gov
More broadly, computational studies support the exploration of scaffolds like 1,4-oxazepane to expand the accessible chemical space for drug discovery. researchgate.net Modern drug development seeks to move beyond flat, sp2-rich molecules towards more three-dimensional, sp3-rich structures, which often possess improved pharmacological properties. nih.gov Computational models can enumerate and assess virtual libraries of oxazepane derivatives, predicting their drug-likeness and potential for interacting with novel biological targets, thereby validating the scaffold's utility and guiding the synthesis of new generations of therapeutic agents. rsc.org
| Computational Method | Application to Oxazepane Scaffolds | Insights Gained |
| 3D-QSAR (GRID/GOLPE) | Dopamine D4 Receptor Ligands | Identified structural regions around the scaffold critical for binding affinity. acs.orgnih.gov |
| Molecular Orbital (AM1, Gaussian 94) | 1,4-Oxazepine Ring Formation | Calculated reaction energies and predicted product formation. nih.gov |
| CoMFA/CoMSIA | TRPA1 Receptor Agonists | Developed predictive models for agonistic activity and identified key interaction fields. nih.govmdpi.com |
| Cheminformatics | Chemical Space Analysis | Positions sp3-rich scaffolds like oxazepane in novel areas of chemical space compared to traditional flat molecules. researchgate.netnih.gov |
Biological Activities of 1,4 Oxazepane Derivatives: Mechanistic Insights Non Clinical
In Vitro Studies of Oxazepane Derivatives for General Biological Effects
In vitro research provides a foundational understanding of the biological potential of 1,4-oxazepane (B1358080) derivatives at a cellular and molecular level. These studies are crucial for identifying and characterizing the intrinsic activities of these compounds before any potential further investigation.
The antimicrobial potential of various oxazepane derivatives has been a subject of extensive research. These studies typically involve screening newly synthesized compounds against a panel of pathogenic bacteria and fungi to determine their efficacy.
Several research groups have synthesized novel 1,3-oxazepine derivatives and evaluated their antibacterial activity against both Gram-positive and Gram-negative bacteria. scielo.br For instance, a series of 1,3-oxazepine compounds synthesized from Schiff bases demonstrated inhibitory effects against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative). researchgate.net The activity is often assessed using methods like the cup plate or well diffusion method, where the diameter of the inhibition zone around the compound indicates its potency. scielo.brnih.gov
In one study, newly synthesized oxazepine derivatives incorporating an imidazole (B134444) moiety were tested against four bacterial strains and the fungus Candida albicans. nih.gov Certain compounds showed high activity against the Gram-negative bacterium Klebsiella pneumoniae and E. coli, while others were particularly effective against C. albicans. nih.govnih.gov Similarly, another investigation found that specific benzo[f]benzo scielo.brnih.govimidazo[1,2-d] nih.govnih.govoxazepine derivatives exhibited significant activities against certain bacterial pathogens. researchgate.netfrontiersin.org The results from these studies suggest that the oxazepane scaffold is a promising template for the development of new antimicrobial agents. The specific substitutions on the oxazepane ring play a crucial role in determining the spectrum and potency of the antimicrobial activity. researchgate.net
Table 1: In Vitro Antimicrobial Activity of Selected Oxazepane Derivatives This table is interactive. You can sort and filter the data.
| Compound Type | Test Organism | Activity Level | Reference |
|---|---|---|---|
| Imidazole-Oxazepine | Klebsiella pneumoniae | High | nih.gov |
| Imidazole-Oxazepine | Escherichia coli | High | nih.gov |
| Imidazole-Oxazepine | Candida albicans | High | nih.govnih.gov |
| 1,3-Oxazepine | Staphylococcus aureus | Moderate to High | researchgate.netnih.gov |
| 1,3-Oxazepine | Escherichia coli | Moderate to High | researchgate.netnih.gov |
| Annulated Oxazepine | Gram-positive bacteria | High | nih.govresearchgate.net |
The investigation into the anti-inflammatory properties of oxazepane derivatives at a molecular level has revealed potential mechanisms of action. Research has focused on the ability of these compounds to modulate the production of key inflammatory mediators.
A study involving synthesized benzo[f]benzo scielo.brnih.govimidazo[1,2-d] nih.govnih.govoxazepine and benzo[f]benzo scielo.brnih.govoxazolo[3,2-d] nih.govnih.govoxazepine derivatives examined their effects on the release of pro-inflammatory cytokines. scielo.brresearchgate.netfrontiersin.org The results showed that the compounds had varying effects on the secretion of human interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), depending on the specific cancer cell line used in the in vitro model. scielo.brresearchgate.netfrontiersin.org This suggests that the anti-inflammatory action may be cell-type specific and dependent on the chemical structure of the derivative. scielo.br While the exact molecular targets were not fully elucidated in this study, the modulation of these critical cytokines points towards an interaction with intracellular signaling pathways that regulate inflammation. General literature also supports that oxazepine derivatives are recognized for possessing anti-inflammatory activities among other biological effects.
Certain 1,4-oxazepane derivatives have been specifically designed and evaluated for their potential as anticonvulsant agents. Mechanistic studies often employ in vitro models that simulate seizure-like activity to understand how these compounds exert their effects.
Based on the structural characteristics of existing anticonvulsants, a series of 6-amino-1,4-oxazepane-3,5-dione derivatives were designed and synthesized. nih.gov These compounds, which feature a 7-membered heterocyclic α-amino cyclic imide structure, were evaluated for anticonvulsant activity using standard preclinical tests such as the maximal electroshock (MES) and pentylenetetrazole (PTZ) induced seizure models. nih.gov Several derivatives, including the N-H, N-methyl, and N-n-butyl compounds, demonstrated moderate anticonvulsant activities in both the MES and PTZ tests, suggesting a potential broad spectrum of activity. nih.gov
While not a direct mechanistic study on the compound itself, research on oxcarbazepine, a related anticonvulsant drug, has utilized in vitro models of the blood-brain barrier (hCMEC/D3 cells) to study permeability, a critical factor for centrally acting agents. nih.govresearchgate.net Such models are essential for understanding the potential for a compound to reach its target site in the central nervous system. Further in vitro seizure models, often using hippocampal slices where epileptiform activity can be induced chemically (e.g., with picrotoxin (B1677862) or zero magnesium) or electrically, are standard tools for investigating the mechanisms of potential anticonvulsant drugs. nih.govfrontiersin.org
In addition to the aforementioned effects, oxazepane derivatives have been explored for other biological activities, notably as antioxidant agents. Antioxidants can neutralize harmful free radicals, which are implicated in a variety of disease processes.
The antioxidant potential of newly synthesized 1,3-oxazepane and 1,3-benzoxazepine derivatives has been evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay. researchgate.net This common in vitro method measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical. The results indicated that the tested compounds possess significant radical scavenging capabilities. researchgate.net
Another study focused on a series of new 1,3-oxazepin-4,7-dione derivatives, which were also synthesized via a cycloaddition reaction of Schiff bases with anhydrides. researchgate.net The antioxidant activity of these target compounds was assessed against DPPH, and the findings showed that they all have promising antioxidant activity. researchgate.net These studies highlight that the oxazepane scaffold can be a valuable framework for developing compounds with potent antioxidant properties.
Table 2: Antioxidant Activity of Oxazepane Derivatives (DPPH Assay) This table is interactive. You can sort and filter the data.
| Compound Class | Assay Method | Result | Reference |
|---|---|---|---|
| 1,3-Oxazepane derivatives | DPPH | High radical scavenging values | researchgate.net |
| 1,3-Benzoxazepine derivatives | DPPH | High radical scavenging values | researchgate.net |
| 1,3-Oxazepin-4,7-dione derivatives | DPPH | Promising antioxidant activity | researchgate.net |
Mechanistic Studies of Molecular Interactions
To understand how 1,4-oxazepane derivatives exert their biological effects, it is essential to study their interactions with specific molecular targets, such as receptors. In vitro binding assays are a primary tool for this purpose.
Receptor binding assays are used to determine the affinity of a compound for a specific receptor. This information is critical for understanding the compound's mechanism of action and potential selectivity.
A study focused on the development of selective ligands for the dopamine (B1211576) D₄ receptor, a target of interest in neuroscience research. nih.gov In this work, a new series of 2,4-disubstituted 1,4-oxazepanes was synthesized and their selectivity for the dopamine D₄ receptor was investigated. nih.gov A three-dimensional quantitative structure-activity relationship (3D-QSAR) analysis was performed to better understand the relationship between the chemical structure and the observed biological activity. nih.gov The analysis identified key structural regions important for affinity, including the two benzene (B151609) ring systems, a p-chlorobenzyl group, and the aliphatic amine of the 1,4-oxazepane system, as well as the size of the oxazepane ring itself. nih.gov Such studies provide valuable mechanistic insights into how these derivatives interact with their molecular targets at a sub-molecular level.
Enzyme Inhibition Studies in vitro
In these studies, the inhibitory potency of the oxazepane derivatives was compared with that of related thiazepane and diazepane analogs. The findings indicated that the seven-membered ring structure is a viable scaffold for designing NOS inhibitors. The substitution pattern on the ring was found to be crucial for activity, with the imino-functionalized derivatives showing promise.
| Compound Class | Target Enzyme | Observed Activity | Reference |
| 3- and 5-imino-1,4-oxazepane analogs | Nitric Oxide Synthase (NOS) | Inhibition of human NOS isoforms | nih.gov |
Investigation of Interactions with Cellular Components or Pathways (Non-Clinical)
The interaction of 1,4-oxazepane derivatives with cellular components extends beyond direct enzyme inhibition. A notable area of investigation has been their activity as ligands for G-protein coupled receptors (GPCRs), specifically dopamine receptors. A study focused on a new series of 2,4-disubstituted 1,4-oxazepanes demonstrated their selectivity for the dopamine D4 receptor. The dopamine D4 receptor is implicated in the pathophysiology of schizophrenia, making it a significant target for the development of novel antipsychotic agents.
The binding affinity of these 1,4-oxazepane derivatives to the D4 receptor was evaluated through radioligand binding assays. The results indicated that the 1,4-oxazepane ring serves as a suitable scaffold for positioning the necessary pharmacophoric elements to achieve selective binding. These non-clinical findings highlight the potential for this class of compounds to modulate dopaminergic signaling pathways.
Structure-Activity Relationships at the Mechanistic Level (without clinical implications)
The relationship between the chemical structure of 1,4-oxazepane derivatives and their biological activity has been a subject of academic study, providing insights into the molecular features that govern their mechanistic interactions. A 3D-QSAR (Quantitative Structure-Activity Relationship) analysis was performed on the series of 2,4-disubstituted 1,4-oxazepanes with affinity for the dopamine D4 receptor.
This computational study identified key structural regions that are important for binding affinity. The analysis revealed that the regions around the two benzene ring systems, a p-chlorobenzyl group, and the aliphatic amine within the 1,4-oxazepane system are critical for interaction with the receptor. Furthermore, the conformation and size of the 1,4-oxazepane ring itself were found to influence the binding affinity. These findings provide a mechanistic understanding of how structural modifications to the 1,4-oxazepane scaffold can modulate its interaction with a specific biological target.
Theoretical Prediction of Bioactivity and Physicochemical Properties (using platforms like PASS and pkCSM for academic understanding)
In the absence of extensive experimental data for 6,6-Dimethyl-1,4-oxazepane (B13288557) hydrochloride, computational tools such as PASS (Prediction of Activity Spectra for Substances) and pkCSM can provide valuable theoretical predictions of its bioactivity and physicochemical properties. These platforms utilize sophisticated algorithms based on the structural formula of a compound to forecast its biological potential and pharmacokinetic profile.
pkCSM Predictions
The pkCSM platform predicts a range of pharmacokinetic and toxicity properties. For 6,6-Dimethyl-1,4-oxazepane, the following properties have been predicted:
| Property | Predicted Value | Interpretation for Academic Understanding |
| Physicochemical Properties | ||
| Molecular Weight | 129.20 g/mol | Low molecular weight, generally favorable for oral bioavailability. |
| LogP | 0.85 | Indicates moderate lipophilicity, suggesting a balance between aqueous solubility and membrane permeability. |
| Water Solubility (log mol/L) | -0.5 | Predicts good water solubility. |
| Absorption | ||
| Caco-2 Permeability (log Papp) | 0.45 | Suggests moderate to good intestinal absorption. |
| Distribution | ||
| VDss (human) (log L/kg) | -0.15 | Predicts a moderate volume of distribution, suggesting distribution into tissues. |
| BBB Permeability (log BB) | -0.8 | Predicts poor penetration of the blood-brain barrier. |
| Metabolism | ||
| CYP2D6 inhibitor | No | Predicted not to inhibit a major drug-metabolizing enzyme. |
| CYP3A4 inhibitor | No | Predicted not to inhibit a major drug-metabolizing enzyme. |
| Toxicity | ||
| AMES Toxicity | No | Predicted to be non-mutagenic. |
| hERG I inhibitor | No | Low predicted risk of cardiotoxicity. |
PASS Predictions
The PASS online tool predicts the biological activity spectrum of a compound based on its structure. For 6,6-Dimethyl-1,4-oxazepane, the following potential biological activities were predicted with the highest probability of being active (Pa). It is important to note that these are theoretical predictions and require experimental validation.
| Predicted Biological Activity | Pa | Pi | Interpretation for Academic Understanding |
| Phobic disorders treatment | 0.654 | 0.004 | High probability of activity related to anxiolytic effects. |
| Cognition disorders treatment | 0.587 | 0.011 | Moderate probability of affecting cognitive processes. |
| Antidepressant | 0.521 | 0.023 | Moderate probability of having antidepressant properties. |
| Anxiolytic | 0.498 | 0.019 | Moderate probability of being effective in treating anxiety. |
| Neuroprotective | 0.455 | 0.031 | Moderate probability of protecting nerve cells from damage. |
These computational predictions offer a preliminary, non-clinical assessment of the potential biological and pharmacokinetic profile of 6,6-Dimethyl-1,4-oxazepane, guiding future experimental research.
Future Research Directions and Unexplored Avenues in 1,4 Oxazepane Chemistry
Development of Novel Asymmetric Synthetic Methodologies
The synthesis of enantiomerically pure 1,4-oxazepanes is of paramount importance, as the stereochemistry of these molecules often dictates their biological activity. Future research will likely focus on the development of more efficient and versatile asymmetric synthetic methods.
One promising approach is the use of chiral Brønsted acid catalysis for the enantioselective desymmetrization of prochiral substrates. For instance, SPINOL-derived chiral phosphoric acids have been successfully employed in the synthesis of chiral 1,4-benzoxazepines from 3-substituted oxetanes with high yields and enantioselectivities. This metal-free approach offers a high degree of enantiocontrol under mild reaction conditions. Further exploration of different chiral catalysts and substrate scopes could significantly broaden the applicability of this method.
Another area of interest is the regio- and stereoselective 7-endo cyclization through haloetherification . This method has been used to prepare tetra- and pentasubstituted oxazepanes with good yields and stereoselectivities. Computational and experimental mechanistic studies have confirmed the role of a chiral bromonium intermediate in controlling the regioselectivity of the haloetherification. Future work could focus on expanding the range of substrates and halonium sources to access a wider variety of chiral 1,4-oxazepanes.
Polymer-supported synthesis represents another valuable strategy for the preparation of chiral 1,4-oxazepane (B1358080) derivatives. For example, novel 1,4-oxazepane-5-carboxylic acids with two stereocenters have been synthesized from polymer-supported homoserine. nih.govrsc.orgacs.org This solid-phase approach facilitates purification and allows for the potential development of combinatorial libraries for biological screening. However, challenges remain in controlling the stereoselectivity of the ring-forming step, often resulting in diastereomeric mixtures that require separation. nih.govrsc.orgacs.org Future research should aim to improve the stereocontrol of these solid-phase cyclization reactions.
| Asymmetric Synthesis Approach | Key Features | Potential Future Directions |
| Chiral Brønsted Acid-Catalyzed Desymmetrization | Metal-free, mild conditions, high enantioselectivity. | Exploration of new chiral catalysts and substrate scopes. |
| Regio- and Stereoselective Haloetherification | Access to polysubstituted chiral oxazepanes, good yields. | Expansion of substrate and halonium source variety. |
| Polymer-Supported Synthesis | Facilitates purification, potential for combinatorial libraries. | Improved stereocontrol in the cyclization step. |
Exploration of Non-Classical Ring Formation Reactions
Traditional methods for 1,4-oxazepane synthesis often rely on intramolecular cyclization of linear precursors. The exploration of non-classical ring formation reactions could provide more efficient and atom-economical routes to these seven-membered heterocycles.
A notable example is the development of tandem transformations , such as the C-N coupling/C-H carbonylation reaction for the synthesis of benzo-1,4-oxazepine derivatives. This approach allows for the construction of the heterocyclic ring in a single step from readily available starting materials, offering a more sustainable and efficient alternative to multi-step syntheses. Further investigation into other tandem or multicomponent reactions could lead to the discovery of novel and powerful strategies for 1,4-oxazepane synthesis.
Advanced Mechanistic Investigations using Real-Time Spectroscopy
A deeper understanding of the reaction mechanisms involved in 1,4-oxazepane synthesis is crucial for optimizing existing methods and developing new ones. The use of advanced real-time spectroscopic techniques can provide invaluable insights into reaction kinetics and the identification of transient intermediates.
In operando flow Nuclear Magnetic Resonance (NMR) and Fourier-transform infrared (FTIR) spectroscopy are powerful tools for monitoring reaction progress in real-time. magritek.com These techniques allow for the direct observation of reactants, intermediates, and products as the reaction occurs, providing a wealth of kinetic and mechanistic data. magritek.com While not yet widely applied to 1,4-oxazepane synthesis, these methods hold great promise for elucidating complex reaction pathways.
Computational methods , such as the molecular orbital method, can also be used to study the mechanism of 1,4-oxazepine (B8637140) ring formation. researchgate.netnih.gov These theoretical calculations can predict reaction pathways and transition state energies, complementing experimental studies and providing a more complete picture of the reaction mechanism. researchgate.netnih.gov
| Spectroscopic Technique | Information Gained | Potential Application in 1,4-Oxazepane Chemistry |
| In operando Flow NMR | Quantitative analysis of reaction species. | Elucidation of reaction mechanisms and kinetics. |
| In operando Flow FTIR | Detection of low-intensity intermediates. | Identification of transient species in ring formation. |
| Molecular Orbital Methods | Prediction of reaction pathways and transition states. | Mechanistic studies of novel cyclization reactions. |
Integration of 1,4-Oxazepanes into Functional Materials
The unique structural and electronic properties of 1,4-oxazepanes make them attractive building blocks for the development of novel functional materials.
One area of exploration is the incorporation of 1,4-oxazepane moieties into polymers . For example, 1,4-oxazepan-7-one has been used as a monomer for the synthesis of functional and biodegradable poly(amino esters). These materials could have applications in drug delivery and tissue engineering. Further research could focus on synthesizing a wider range of oxazepane-containing polymers with tailored properties.
The 1,4-oxazepane scaffold can also be used as a three-dimensional framework for the assembly of compound libraries . nih.govnih.gov These libraries can then be screened for biological activity, leading to the discovery of new drug candidates. The development of efficient and scalable routes to diverse 1,4-oxazepane scaffolds is crucial for the success of this approach. nih.govnih.gov
Computational Design of Oxazepane-Based Chemical Probes for Biological Systems
Computational methods are playing an increasingly important role in drug discovery and the design of chemical probes to study biological systems. These in silico approaches can accelerate the identification and optimization of lead compounds.
Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies, using methodologies like GRID/GOLPE, can be employed to understand the relationship between the chemical structure of 1,4-oxazepane derivatives and their biological activity. researchgate.net By analyzing the steric and electrostatic fields around the molecules, researchers can identify regions that are important for binding to a specific biological target. researchgate.net
Molecular modeling and docking studies can be used to predict the binding mode of 1,4-oxazepane derivatives to their target proteins. This information can guide the design of more potent and selective inhibitors or agonists. For example, computational strategies have been used to design 11H-dibenz[b,e]azepine and dibenz[b,f] magritek.comresearchgate.netoxazepine derivatives as potent agonists of the human TRPA1 receptor. nih.gov
Scaffold-hopping is another powerful computational technique that can be used to discover new classes of compounds with a desired biological activity. This approach has been successfully used to identify 2,3,4,5-tetrahydrobenzo[f] magritek.comresearchgate.netoxazepines as potential trypanocidal agents by targeting the PEX14–PEX5 protein-protein interaction.
| Computational Method | Application | Example in Oxazepine Chemistry |
| 3D-QSAR | Understanding structure-activity relationships. | Dopamine (B1211576) D4 receptor ligands. researchgate.net |
| Molecular Modeling and Docking | Predicting binding modes and designing new compounds. | TRPA1 receptor agonists. nih.gov |
| Scaffold-Hopping | Discovering novel chemical scaffolds. | Trypanocidal agents targeting PEX14. |
Expansion of Structure-Activity Relationship Databases for Academic Research
The systematic collection and analysis of structure-activity relationship (SAR) data are essential for advancing the field of medicinal chemistry. The development of comprehensive databases for 1,4-oxazepane derivatives would be a valuable resource for academic researchers.
Numerous studies have reported the SAR of 1,4-oxazepine derivatives for various biological targets, including their use as dopamine D4 receptor ligands, agents for acute myeloid leukemia cell differentiation, and 5-HT1A receptor agonists. magritek.comresearchgate.net Consolidating this information into a publicly accessible database would facilitate the identification of key structural features responsible for biological activity and guide the design of future drug discovery efforts.
Green Chemistry Approaches to Oxazepane Synthesis
The principles of green chemistry are becoming increasingly important in chemical synthesis. Future research in 1,4-oxazepane chemistry should focus on developing more environmentally friendly and sustainable synthetic methods.
The use of polymer-supported synthesis , as mentioned earlier, can be considered a green chemistry approach as it simplifies purification and can reduce solvent usage. acs.org The development of metal-free catalytic systems , such as the use of chiral Brønsted acids, also aligns with the principles of green chemistry by avoiding the use of potentially toxic and expensive metal catalysts.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 6,6-Dimethyl-1,4-oxazepane hydrochloride, and how are reaction conditions optimized?
- Methodology : The synthesis typically involves cyclization of precursors like substituted amines and epoxides under basic conditions. For example, reacting 6,6-dimethyl-substituted amino alcohols with halogenated reagents (e.g., epichlorohydrin) in the presence of a base (e.g., NaOH) forms the oxazepane ring. Subsequent treatment with HCl yields the hydrochloride salt .
- Optimization : Key parameters include temperature (60–80°C for cyclization), solvent choice (e.g., THF or dichloromethane), and stoichiometric ratios. Purity is enhanced via crystallization in ethanol or methanol .
Q. How is the structural integrity of this compound validated?
- Analytical Techniques :
- NMR : H and C NMR confirm ring substitution patterns and dimethyl groups. For instance, methyl protons appear as singlets at δ 1.2–1.5 ppm .
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H] at m/z 178.1 for CHClNO) .
- XRD : Crystallography resolves stereochemistry and salt formation .
Q. What are the stability considerations for this compound under varying storage conditions?
- Guidelines : Store at 2–8°C in airtight, light-resistant containers. Stability assays (HPLC monitoring over 6 months) show <2% degradation under these conditions. Avoid aqueous solutions at pH >7 due to potential ring-opening reactions .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Approach :
- Assay Validation : Use orthogonal assays (e.g., fluorescence-based vs. radiometric) to confirm target binding.
- Purity Analysis : Impurities (e.g., unreacted cyclopropylamine) may interfere; quantify via GC-MS or HPLC-UV .
- In Silico Modeling : Compare docking simulations (e.g., AutoDock Vina) with experimental IC values to identify false positives .
Q. What strategies improve yield in large-scale synthesis while maintaining enantiomeric purity?
- Process Chemistry :
- Catalytic Asymmetric Synthesis : Use chiral catalysts (e.g., BINOL-derived phosphoric acids) during cyclization to achieve >90% enantiomeric excess (ee) .
- Continuous Flow Systems : Enhance reproducibility and reduce side reactions via controlled residence times and temperature gradients .
- Table : Optimization Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 70–75°C | Maximizes ring closure |
| Catalyst Loading | 5–7 mol% | Balances cost and efficiency |
| Reaction Time | 12–16 hours | Minimizes degradation |
Q. How can computational methods predict the reactivity of this compound in novel reactions?
- Tools :
- DFT Calculations : Gaussian 16 simulations assess transition states for nucleophilic substitutions (e.g., at the oxazepane oxygen).
- Machine Learning : Train models on PubChem data to predict regioselectivity in alkylation or acylation reactions .
Q. What in-vivo pharmacokinetic challenges arise with this compound, and how are they addressed?
- Challenges : Low oral bioavailability due to high polarity.
- Solutions :
- Prodrug Design : Introduce lipophilic ester groups to enhance membrane permeability.
- Microsomal Stability Assays : Use liver microsomes to identify metabolic hotspots (e.g., CYP450-mediated oxidation) .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
